molecular formula C4H8O2S2 B089240 (4S,5S)-1,2-Dithiane-4,5-diol CAS No. 14193-38-5

(4S,5S)-1,2-Dithiane-4,5-diol

Cat. No.: B089240
CAS No.: 14193-38-5
M. Wt: 152.2 g/mol
InChI Key: YPGMOWHXEQDBBV-UHFFFAOYSA-N
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Description

(4S,5S)-1,2-dithiane-4,5-diol is a trans-1,2-dithiane-4,5-diol. It is an enantiomer of a (4R,5R)-1,2-dithiane-4,5-diol.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dithiane-4,5-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2S2/c5-3-1-7-8-2-4(3)6/h3-6H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPGMOWHXEQDBBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CSS1)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20864661
Record name 1,2-Dithiane-4,5-diol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14193-38-5
Record name trans-1,2-Dithiane-4,5-diol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-1,2-dithiane-4,5-diol
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.573
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Foundational & Exploratory

An In-Depth Technical Guide to Dithiothreitol (DTT) and its Oxidized Form, (4S,5S)-1,2-Dithiane-4,5-diol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of the widely used reducing agent Dithiothreitol (DTT), also known as Cleland's reagent. A significant focus is placed on its redox chemistry, leading to the formation of its oxidized, cyclic disulfide form, trans-4,5-dihydroxy-1,2-dithiane. This document is intended for researchers, scientists, and drug development professionals who utilize DTT in their workflows and seek a deeper understanding of its chemical behavior and the properties of its oxidized product.

Introduction: The Significance of Dithiothreitol (DTT)

Dithiothreitol (DTT) is a small-molecule redox reagent that has become indispensable in the fields of biochemistry and molecular biology.[1][2][3] Its primary utility lies in its ability to reduce disulfide bonds to sulfhydryl groups, thereby protecting thiol groups from oxidation.[1] This property is crucial for maintaining the native structure and function of proteins and enzymes, preventing the formation of intermolecular and intramolecular disulfide bonds between cysteine residues.[4] DTT is favored over other thiol-containing reducing agents like 2-mercaptoethanol due to its lower volatility, less pungent odor, and higher efficacy at lower concentrations.[1][5]

The power of DTT as a reducing agent is intrinsically linked to the stability of its oxidized form, a six-membered ring containing a disulfide bond, known as trans-4,5-dihydroxy-1,2-dithiane.[2][4] The high propensity of DTT to form this stable cyclic structure drives the reduction of other disulfide bonds.[2] This guide will delve into the specifics of both the reduced (DTT) and oxidized ((4S,5S)-1,2-Dithiane-4,5-diol) forms of this important chemical entity.

Chemical Structure and Stereochemistry

DTT is the common name for (2S,3S)-1,4-dimercapto-2,3-butanediol. The name "dithiothreitol" is derived from its four-carbon parent sugar, threose. It has a stereoisomer (epimer) called dithioerythritol (DTE).[2] The commercially available DTT is typically a racemic mixture (D,L-DTT) and is optically inactive.[1]

Upon oxidation, DTT forms a stable intramolecular disulfide bond, resulting in a cyclic compound. The specific stereoisomer of interest, (4S,5S)-1,2-Dithiane-4,5-diol, is the trans-isomer formed from the oxidation of the corresponding stereoisomer of DTT.[6][7] It is an enantiomer of (4R,5R)-1,2-dithiane-4,5-diol.[6][7][8]

G cluster_0 Dithiothreitol (DTT) - Reduced Form cluster_1 (4S,5S)-1,2-Dithiane-4,5-diol - Oxidized Form DTT HS-CH2-CH(OH)-CH(OH)-CH2-SH Oxidized_DTT Oxidized_DTT DTT->Oxidized_DTT Oxidation (-2H+, -2e-) Oxidized_DTT->DTT Reduction (+2H+, +2e-)

Figure 1: Redox cycle of Dithiothreitol (DTT).

Chemical and Physical Properties

A summary of the key chemical and physical properties of both DTT and its oxidized form is presented below for easy comparison.

PropertyDithiothreitol (DTT)(4S,5S)-1,2-Dithiane-4,5-diol (Oxidized DTT)
Molecular Formula C4H10O2S2C4H8O2S2
Molecular Weight 154.25 g/mol 152.24 g/mol
Appearance White crystalline powderWhite to off-white solid powder[6]
Melting Point 42-43 °C130-132 °C[6]
Solubility Soluble in water (50 mg/ml), ethanol, acetone, chloroform, and ether.[3][5]Soluble in DMSO and ethanol (20 mg/mL).[9]
pKa of Thiol Groups 9.2 and 10.1N/A
Redox Potential (pH 7) -0.33 V[2]N/A

The Mechanism of Disulfide Reduction

The reducing power of DTT is most effective at pH values above 7, as the thiolate form (-S⁻) is the reactive species.[2][4] The reduction of a disulfide bond by DTT is a two-step process involving thiol-disulfide exchange reactions.

  • Initial Attack: One of the thiol groups of DTT attacks the target disulfide bond, forming a mixed-disulfide intermediate.

  • Intramolecular Cyclization: The second thiol group of the same DTT molecule then attacks the sulfur atom of the mixed disulfide, leading to the formation of the stable six-membered ring of oxidized DTT and the release of the reduced target molecule.

The high propensity for this intramolecular cyclization is the thermodynamic driving force behind the potent reducing activity of DTT.[2]

G Protein_SS Protein with Disulfide Bond (R-S-S-R) Mixed_Disulfide Mixed Disulfide Intermediate (R-S-S-DTT-SH) Protein_SS->Mixed_Disulfide Step 1: Thiol-Disulfide Exchange DTT_SH DTT (HS-DTT-SH) DTT_SH->Mixed_Disulfide Reduced_Protein Reduced Protein (R-SH + R-SH) Mixed_Disulfide->Reduced_Protein Step 2: Intramolecular Cyclization Oxidized_DTT Oxidized DTT (Cyclic Disulfide) Mixed_Disulfide->Oxidized_DTT

Figure 2: Mechanism of disulfide bond reduction by DTT.

Synthesis and Preparation

Synthesis of Dithiothreitol (DTT)

Historically, DTT was synthesized via the sulfidation of 1,4-dibromo-2,3-butanediol. Modern industrial syntheses often utilize epoxides and hydrogen sulfide for a more efficient and less hazardous process.[4]

Preparation of (4S,5S)-1,2-Dithiane-4,5-diol

The oxidized form of DTT can be prepared by the controlled oxidation of the corresponding DTT stereoisomer. One documented method involves bubbling oxygen through a solution of (2R,3R)‐1,4‐dimercaptobutane‐2,3‐diol and potassium hydroxide in a methanol/water mixture for an extended period.[9] The addition of water and subsequent cooling leads to the crystallization of the product.[9]

It is important to note that DTT is susceptible to air oxidation, and therefore should be stored under an inert atmosphere.[4] The rate of oxidation is slower at lower temperatures.[4] The stability of DTT solutions is pH-dependent, with a significantly shorter half-life at alkaline pH.[4] For instance, at 20°C, the half-life is 40 hours at pH 6.5 but only 1.4 hours at pH 8.5.[4] The presence of metal chelators like EDTA can extend the stability of DTT solutions.[4]

Experimental Protocols and Characterization

Protocol for Protein Reduction Prior to Electrophoresis
  • Prepare a 1 M stock solution of DTT: Dissolve 1.54 g of DTT in 10 mL of deionized water. Store in aliquots at -20°C.

  • Sample Preparation: To your protein sample in loading buffer, add the DTT stock solution to a final concentration of 100 mM.

  • Incubation: Heat the sample at 70-100°C for 5-10 minutes.

  • Analysis: The sample is now ready for loading onto a polyacrylamide gel for electrophoresis (SDS-PAGE).

Causality: The high concentration of DTT and the elevated temperature ensure the complete and rapid reduction of all disulfide bonds within the protein sample, leading to accurate molecular weight determination.

Characterization of (4S,5S)-1,2-Dithiane-4,5-diol

The structure and purity of synthesized or purchased (4S,5S)-1,2-Dithiane-4,5-diol can be confirmed using various analytical techniques.

Analytical TechniqueExpected Results
¹H NMR (in DMSO-d₆) Signals corresponding to the methine protons adjacent to the hydroxyl groups and the methylene protons of the dithiane ring. A representative spectrum shows a prominent peak around 5.23 ppm.[10]
¹³C NMR Signals for the two distinct carbon environments: the hydroxyl-bearing methine carbons and the methylene carbons.
Mass Spectrometry A molecular ion peak (M+) at m/z = 152, corresponding to the molecular weight of the compound.[10]
Melting Point Analysis A sharp melting point in the range of 130-132°C indicates high purity.[6]

Biological Activity and Applications

While the primary role of DTT is as a reducing agent in biochemical assays, its oxidized form, trans-4,5-dihydroxy-1,2-dithiane, has also been investigated for certain biological activities. It has been described as a strong reducing agent with the ability to elicit a molecular stress response by activating stress-responsive genes.[6][11] Furthermore, it has been used in the preparation of 1,2-dithiolane compounds with potential applications in neuroprotection, autoimmune diseases, and cancer.[6]

Conclusion

Dithiothreitol is a powerful and versatile reducing agent that is fundamental to a vast array of applications in life sciences research. Its efficacy is directly tied to the thermodynamic stability of its oxidized cyclic disulfide form, trans-4,5-dihydroxy-1,2-dithiane. A thorough understanding of the chemical properties of both the reduced and oxidized forms of DTT, as well as the mechanism of their interconversion, is crucial for the successful design and execution of experiments involving proteins and other biological macromolecules.

References

  • The Good Scents Company. (n.d.). 2,5-dihydroxy-1,4-dithiane. Retrieved from [Link]

  • ResearchGate. (n.d.). (4R,5R)‐1,2‐Dithiane‐4,5‐diol. Retrieved from [Link]

  • PubChem. (n.d.). (4S,5S)-1,2-dithiane-4,5-diol. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of pure 2,5-dihydroxy-1,4-dithiane.
  • PubChem. (n.d.). (4R,5R)-1,2-dithiane-4,5-diol. Retrieved from [Link]

  • Wikipedia. (n.d.). Dithiothreitol. Retrieved from [Link]

  • PubChem. (n.d.). Dithiothreitol. Retrieved from [Link]

  • Interchim. (n.d.). DTT (DithioThreitol). Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Stereochemistry and Enantiomers of 1,2-Dithiane-4,5-diol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Critical Role of Chirality in Modern Drug Discovery

In the landscape of contemporary pharmaceutical research, the stereochemical architecture of a molecule is of paramount importance. The differential pharmacological and toxicological profiles of enantiomers are well-documented, necessitating a profound understanding of chiral compounds destined for therapeutic applications. This guide provides a comprehensive technical overview of the stereochemistry of 1,2-dithiane-4,5-diol, a fascinating heterocyclic compound with significant potential in medicinal chemistry. We will delve into the intricacies of its stereoisomers, explore methodologies for their stereoselective synthesis and resolution, and discuss their analytical characterization and implications for drug development. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

Unveiling the Stereochemical Complexity of 1,2-Dithiane-4,5-diol

1,2-Dithiane-4,5-diol, the oxidized form of dithiothreitol (DTT), is a cyclic disulfide containing two stereogenic centers at the C4 and C5 positions. This structural feature gives rise to a total of four possible stereoisomers: two pairs of enantiomers. These are the trans-(4R,5R) and (4S,5S) enantiomers, and the cis-(4R,5S) and (4S,5R) enantiomers, which are a meso compound and its mirror image (identical), respectively. The trans-isomers are the most commonly encountered and are the focus of this guide.

The absolute configuration of the hydroxyl groups relative to the dithiane ring dictates the overall three-dimensional shape of the molecule, which in turn governs its interactions with chiral biological targets such as enzymes and receptors.

G cluster_trans trans-Enantiomers cluster_cis cis-Diastereomers (meso) trans_R,R (4R,5R)-1,2-dithiane-4,5-diol trans_S,S (4S,5S)-1,2-dithiane-4,5-diol trans_R,R->trans_S,S Enantiomers cis_R,S (4S,5R)-1,2-dithiane-4,5-diol (meso) Racemic_trans Racemic trans-1,2-dithiane-4,5-diol Racemic_trans->trans_R,R Racemic_trans->trans_S,S

Caption: Stereoisomers of 1,2-dithiane-4,5-diol.

Strategies for Accessing Enantiomerically Pure 1,2-Dithiane-4,5-diol

The preparation of enantiomerically pure forms of 1,2-dithiane-4,5-diol is a critical step in evaluating their distinct biological properties. Two primary strategies are employed: asymmetric synthesis and chiral resolution of a racemic mixture.

Asymmetric Synthesis: A Plausible Approach via Sharpless Dihydroxylation

A scientifically sound and highly plausible method for the asymmetric synthesis of trans-1,2-dithiane-4,5-diol enantiomers involves the Sharpless asymmetric dihydroxylation of the corresponding unsaturated precursor, 1,4-dihydro-1,2-dithiin. The Sharpless dihydroxylation is a powerful and widely used method for the enantioselective synthesis of vicinal diols from alkenes.[1]

The choice of the chiral ligand in the AD-mix formulation dictates which face of the double bond is hydroxylated, thus determining the absolute configuration of the resulting diol. AD-mix-β, containing the (DHQD)2PHAL ligand, typically yields the (R,R)-diol, while AD-mix-α, with the (DHQ)2PHAL ligand, produces the (S,S)-diol.[2]

Experimental Protocol: Proposed Asymmetric Dihydroxylation

  • Reaction Setup: To a stirred solution of 1,4-dihydro-1,2-dithiin in a tert-butanol/water (1:1) mixture at room temperature, add the appropriate AD-mix (AD-mix-β for the (4R,5R)-enantiomer or AD-mix-α for the (4S,5S)-enantiomer).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching and Work-up: Upon completion, quench the reaction by adding sodium sulfite and stir for one hour. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired enantiomerically enriched 1,2-dithiane-4,5-diol.

G Start 1,4-Dihydro-1,2-dithiin Product (4R,5R)-1,2-dithiane-4,5-diol Start->Product Sharpless Asymmetric Dihydroxylation Reagent AD-mix-β (OsO4, (DHQD)2PHAL, K3[Fe(CN)6], K2CO3) Reagent->Product

Caption: Asymmetric synthesis workflow.

Chiral Resolution: Separation of Racemic Mixtures

An alternative to asymmetric synthesis is the resolution of a racemic mixture of trans-1,2-dithiane-4,5-diol. This can be achieved by derivatizing the diol with a chiral auxiliary to form diastereomers, which can then be separated by conventional chromatographic or crystallization techniques.

Experimental Protocol: Chiral Resolution via Diastereomeric Esters

  • Derivatization: React racemic trans-1,2-dithiane-4,5-diol with an enantiomerically pure chiral carboxylic acid, such as N-Boc-L-phenylalanine, in the presence of a coupling agent (e.g., DCC) and a catalyst (e.g., DMAP) to form a mixture of diastereomeric diesters.

  • Separation: Separate the diastereomeric diesters by fractional crystallization or column chromatography on silica gel. The difference in the physical properties of the diastereomers allows for their separation.

  • Hydrolysis: Hydrolyze the separated diastereomeric esters under basic conditions (e.g., with lithium hydroxide) to cleave the chiral auxiliary and yield the individual enantiomers of trans-1,2-dithiane-4,5-diol.

  • Purification: Purify the resulting enantiomers by column chromatography or recrystallization.

G Racemate Racemic trans-1,2-dithiane-4,5-diol Derivatization React with Chiral Auxiliary (e.g., N-Boc-L-phenylalanine) Racemate->Derivatization Diastereomers Mixture of Diastereomeric Esters Derivatization->Diastereomers Separation Fractional Crystallization or Column Chromatography Diastereomers->Separation Separated_Diastereomers Separated Diastereomers Separation->Separated_Diastereomers Hydrolysis Hydrolysis Separated_Diastereomers->Hydrolysis Enantiomers Enantiomerically Pure (4R,5R) and (4S,5S) Diols Hydrolysis->Enantiomers

Caption: Chiral resolution workflow.

Analytical Techniques for Enantiomeric Characterization

The determination of enantiomeric purity is a critical aspect of working with chiral compounds. High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

For the direct separation of the enantiomers of 1,2-dithiane-4,5-diol, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs are often effective for the resolution of a wide range of chiral compounds.

Analytical Protocol: Chiral HPLC Analysis

A reversed-phase HPLC method coupled with mass spectrometry (MS) can be utilized for the analysis of 1,2-dithiane-4,5-diol.[3][4] While this method is excellent for quantifying the compound, a specific chiral column would be necessary to resolve the enantiomers.

  • Column: A chiral column, such as one with a cellulose or amylose-based stationary phase.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized for baseline separation.

  • Detection: UV detection at an appropriate wavelength (e.g., 210 nm) or mass spectrometry for enhanced sensitivity and selectivity.

G Sample Enantiomeric Mixture HPLC Chiral HPLC System (Chiral Column, Isocratic Mobile Phase) Sample->HPLC Detector UV or MS Detector HPLC->Detector Chromatogram Chromatogram with Separated Enantiomer Peaks Detector->Chromatogram Quantification Quantification of Enantiomeric Excess (ee) Chromatogram->Quantification

Caption: Analytical workflow for enantiomeric excess determination.

Applications in Drug Development: A Frontier of Opportunity

While the distinct pharmacological profiles of the individual enantiomers of 1,2-dithiane-4,5-diol are not yet extensively reported in the public domain, the general principles of chiral pharmacology suggest that they are likely to exhibit different biological activities. The dithiane moiety is a key structural feature in a number of bioactive molecules, and the vicinal diol functionality provides handles for further chemical modification and interaction with biological targets.

The reduced form, dithiothreitol, is widely known for its ability to reduce disulfide bonds in proteins.[5] The oxidized form, 1,2-dithiane-4,5-diol, can participate in redox cycling and may have applications in areas where modulation of cellular redox state is desired. It has been used in the preparation of 1,2-dithiolane compounds with potential applications in neuroprotection, autoimmune diseases, and cancer.[6]

For drug development professionals, the key takeaway is the critical need to synthesize and evaluate the individual enantiomers of any chiral drug candidate containing the 1,2-dithiane-4,5-diol scaffold. The "inactive" enantiomer (distomer) may contribute to off-target effects or toxicity, while the "active" enantiomer (eutomer) can be developed as a more potent and safer single-enantiomer drug.

Summary and Future Perspectives

This technical guide has provided a detailed overview of the stereochemistry of 1,2-dithiane-4,5-diol, outlining plausible methods for the asymmetric synthesis and established protocols for the chiral resolution of its trans-enantiomers. The importance of analytical techniques for determining enantiomeric purity has also been highlighted.

The field of chiral drug development continues to evolve, with an increasing emphasis on the use of single-enantiomer drugs to improve therapeutic outcomes. As research into the biological activities of sulfur-containing heterocycles expands, the enantiomers of 1,2-dithiane-4,5-diol represent a promising area for further investigation. Future studies should focus on elucidating the specific pharmacological and toxicological profiles of the (4R,5R) and (4S,5S) enantiomers to unlock their full potential in the development of novel therapeutics.

References

  • Klančar, U. et al. (2012). Determination of Dithiothreitol in Complex Protein Mixtures by HPLC-MS. Journal of Liquid Chromatography & Related Technologies, 35(15), 2149-2161. [Link]

  • Wikipedia. (2023). Sharpless asymmetric dihydroxylation. [Link]

  • Sharpless, K. B. et al. (1992). The osmium-catalyzed asymmetric dihydroxylation: a new ligand class and a process improvement. The Journal of Organic Chemistry, 57(10), 2768-2771. [Link]

  • PubMed Central (PMC). On dithiothreitol (DTT) as a measure of oxidative potential for ambient particles: evidence for the importance of soluble transition metals. [Link]

  • Taylor & Francis. Dithiothreitol – Knowledge and References. [Link]

  • PubMed. Determination of Dithiothreitol in Complex Protein Mixtures by HPLC-MS. [Link]

  • MDPI. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]

  • Chiralpedia. Chiral HPLC separation: strategy and approaches. [Link]

  • MDPI. Use of Dithiothreitol Assay to Evaluate the Oxidative Potential of Atmospheric Aerosols. [Link]

  • PubMed Central (PMC). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. [Link]

  • YouTube. Sharpless Asymmetric Di-hydroxylation (1,2-cis-diol): Basic idea, mechanism and stereo-selectivity. [Link]

  • Royal Society of Chemistry. Asymmetric trans-dihydroxylation of cyclic olefins by enzymatic or chemo-enzymatic sequential epoxidation and hydrolysis in one-pot. [Link]

  • PubMed Central (PMC). Studies directed toward the exploitation of vicinal diols in the synthesis of (+)-nebivolol intermediates. [Link]

  • Encyclopedia.pub. Sharpless Asymmetric Dihydroxylation. [Link]

  • PubMed Central (PMC). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. [Link]

  • Organic Chemistry Portal. Synthesis of S-Heterocycles. [Link]

  • PubMed. Synthesis of sulfur-containing heterocycles via ring enlargement. [Link]

  • Journal of the American Chemical Society. Dithiothreitol, a New Protective Reagent for SH Groups. [Link]

  • Oriental Journal of Chemistry. 1, 4 Dithiane 2, 5 Diol : An Versatile Monomer to Synthesis Aliphatic Random Copolyester with Biomedical Application. [Link]

  • Google Patents. Process for the preparation of pure 2,5-dihydroxy-1,4-dithiane.
  • ResearchGate. 1, 4 Dithiane 2, 5 Diol : An Versatile Monomer to Synthesis Aliphatic Random Copolyester with Biomedical Application. [Link]

  • ResearchGate. 1, 4-Dithiane-2, 5-diol: A Versatile Synthon for the Synthesis of Sulfur-containing Heterocycles. [Link]

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An In-depth Technical Guide to the Spectroscopic Characterization of (4S,5S)-1,2-Dithiane-4,5-diol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4S,5S)-1,2-Dithiane-4,5-diol, the specific stereoisomer formed from the intramolecular oxidation of L-dithiothreitol (DTT), is a crucial molecule in fields ranging from biochemistry to materials science.[1] Its rigid, six-membered ring structure, featuring a disulfide bridge and a trans-vicinal diol, presents a unique spectroscopic fingerprint. Accurate structural confirmation and purity assessment are paramount for its application, necessitating a multi-faceted analytical approach. This guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to unequivocally characterize this compound. By integrating insights from each method, researchers can achieve a holistic and self-validating understanding of the molecule's identity, stereochemistry, and purity.

Chapter 1: Introduction to (4S,5S)-1,2-Dithiane-4,5-diol

The molecule in focus is a chiral dithiane, a heterocyclic compound containing a disulfide linkage. Its structure is derived from the cyclization of dithiothreitol, a common reducing agent, upon oxidation.[2][3][4] The "(4S,5S)" designation defines the absolute stereochemistry at carbons 4 and 5, conferring specific chiral properties to the molecule. This stereochemical purity is often critical for its function in asymmetric synthesis or biological interactions. Spectroscopic analysis is therefore not just about confirming connectivity, but also about verifying the precise three-dimensional arrangement of the atoms.

Chapter 2: The Synergy of Spectroscopic Techniques

No single analytical technique provides a complete structural picture. True analytical rigor is achieved by synthesizing the complementary data from NMR, IR, and MS. NMR provides a detailed map of the carbon-hydrogen framework and their connectivity. IR spectroscopy confirms the presence of key functional groups. Mass spectrometry determines the exact molecular weight and offers clues to the structure through fragmentation analysis. The convergence of these independent datasets provides an unassailable confirmation of the molecular structure.

G cluster_Techniques Spectroscopic Techniques cluster_Information Structural Information Provided NMR NMR Spectroscopy Info_NMR C-H Framework Connectivity (J-coupling) Stereochemistry NMR->Info_NMR Elucidates IR IR Spectroscopy Info_IR Functional Groups (O-H, C-O, S-S) IR->Info_IR Identifies MS Mass Spectrometry Info_MS Molecular Weight Elemental Formula Fragmentation MS->Info_MS Determines Structure (4S,5S)-1,2-Dithiane-4,5-diol Structure Confirmed Info_NMR->Structure Converge to Validate Info_IR->Structure Converge to Validate Info_MS->Structure Converge to Validate

Caption: Integrated workflow for structural elucidation.

Chapter 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For (4S,5S)-1,2-Dithiane-4,5-diol, its C₂ symmetry profoundly influences the resulting spectra.

¹H NMR Analysis: Probing the Proton Environment
  • Expertise & Experience: The molecule's symmetry renders the two methine protons (H4, H5) chemically equivalent, as are the two carbinol carbons (C4, C5). Likewise, the methylene groups at C3 and C6 are equivalent. However, within each methylene group, the two protons are diastereotopic due to the chiral centers at C4 and C5. This non-equivalence is a key feature to look for in the spectrum.

  • Expected Resonances and Couplings:

    • CH-OH (H4, H5): These protons are attached to carbons bearing electronegative oxygen atoms and are expected to appear downfield.

    • CH₂-S (H3, H6): These methylene protons are adjacent to sulfur atoms. We anticipate two distinct signals for the diastereotopic protons, which will appear as complex multiplets due to coupling with each other (geminal coupling) and with the adjacent methine proton (vicinal coupling).

    • OH Protons: The hydroxyl proton signals are often broad and their chemical shift is highly dependent on solvent, concentration, and temperature. A key validation step is to add a drop of D₂O to the NMR tube and re-acquire the spectrum; the OH signals will disappear due to proton-deuterium exchange.

¹³C NMR Analysis: Mapping the Carbon Skeleton
  • Expertise & Experience: Due to the C₂ symmetry, only two signals are expected in the proton-decoupled ¹³C NMR spectrum.

    • C4, C5 (Carbinol Carbons): These carbons, bonded to oxygen, will be significantly deshielded and appear at a higher chemical shift (typically 70-85 ppm).

    • C3, C6 (Methylene Carbons): These carbons, bonded to sulfur, will appear at a lower chemical shift (typically 30-45 ppm).

2D NMR: Confirming Connectivity
  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. A crucial cross-peak should be observed between the methine proton signal (H4/H5) and the signals of the adjacent diastereotopic methylene protons (H3/H6), confirming their connectivity.[5]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to. It will definitively link the proton signals to their corresponding carbon signals, confirming the assignments made from the 1D spectra.[6][7] For example, the downfield methine proton signal will show a correlation to the downfield carbinol carbon signal.

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments H1 ¹H NMR Data_H1 Proton Signals (Chemical Shift, Multiplicity) H1->Data_H1 C13 ¹³C NMR Data_C13 Carbon Signals (Number, Chemical Shift) C13->Data_C13 COSY H-H COSY Data_COSY ¹H-¹H Connectivity COSY->Data_COSY HSQC C-H HSQC Data_HSQC ¹H-¹³C Direct Bonds HSQC->Data_HSQC Assignments Complete Structural Assignments Data_H1->Assignments Data_C13->Assignments Data_COSY->Assignments Confirms Data_HSQC->Assignments Confirms

Caption: NMR data integration for structural assignment.

Experimental Protocol: High-Resolution NMR
  • Sample Preparation: Dissolve 5-10 mg of (4S,5S)-1,2-Dithiane-4,5-diol in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a 5 mm NMR tube. The choice of solvent can affect chemical shifts.[8]

  • Instrumentation: Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Ensure an adequate number of scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum (e.g., using a DEPTQ pulse sequence to obtain full carbon multiplicity information).

  • 2D NMR Acquisition: Perform standard gCOSY and gHSQC experiments to establish correlations.

  • Data Processing: Process all spectra using appropriate software (e.g., applying Fourier transform, phase correction, and baseline correction). Calibrate the ¹H spectrum to the residual solvent peak.[9]

Table 1: Predicted NMR Spectroscopic Data
NucleusPositionPredicted δ (ppm)MultiplicityNotes
¹H H4, H53.5 - 4.0MultipletMethine protons adjacent to OH group.
H3ax/eq, H6ax/eq2.8 - 3.4Multiplets (2)Diastereotopic methylene protons adjacent to sulfur.
OHVariableBroad SingletExchangeable with D₂O.
¹³C C4, C570 - 85CHCarbons bonded to hydroxyl groups.
C3, C630 - 45CH₂Carbons bonded to sulfur atoms.

Chapter 4: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and straightforward method for identifying the functional groups present in a molecule.[10] For (4S,5S)-1,2-Dithiane-4,5-diol, it serves as an excellent confirmation of the diol and dithiane moieties.

Characteristic Vibrational Modes
  • O-H Stretch: A strong and characteristically broad absorption band is expected in the region of 3200-3500 cm⁻¹. The broadness is due to intermolecular hydrogen bonding between the hydroxyl groups.[11]

  • C-H Stretch: Absorptions corresponding to the stretching of sp³ C-H bonds will appear just below 3000 cm⁻¹.

  • C-O Stretch: A strong absorption, typical for secondary alcohols, is expected in the 1050-1150 cm⁻¹ region.[12][13]

  • S-S Stretch: The disulfide bond stretch is notoriously weak in the IR spectrum and often difficult to observe, but it is expected in the 500-540 cm⁻¹ range. Its absence is not conclusive, but its presence can be a useful data point.

Table 2: Key IR Absorption Bands
Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
O-HStretch3200 - 3500Strong, Broad
C-H (sp³)Stretch2850 - 2960Medium
C-OStretch1050 - 1150Strong
S-SStretch500 - 540Weak
Experimental Protocol: ATR-FTIR
  • Trustworthiness: Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal to no sample preparation, ensuring the sample's integrity.[14][15][16]

  • Background Scan: Record a background spectrum of the clean ATR crystal surface. This is crucial for removing atmospheric (H₂O, CO₂) and instrumental interferences.

  • Sample Application: Place a small amount of the crystalline (4S,5S)-1,2-Dithiane-4,5-diol onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Optimal contact is essential for a high-quality spectrum.

  • Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum should be automatically ratioed against the background. Identify and label the key absorption bands.

Chapter 5: Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental formula, which are critical pieces of evidence for structural confirmation. The fragmentation pattern can further corroborate the proposed structure.

Ionization Technique: The "Soft" Approach
  • Expertise & Experience: For a non-volatile, polar molecule like a diol, hard ionization techniques like Electron Impact (EI) would cause excessive fragmentation, likely preventing the observation of the molecular ion. Therefore, a soft ionization technique is required. Electrospray Ionization (ESI) is the ideal choice as it gently transfers ions from solution to the gas phase, preserving the intact molecule.[17][18][19] The analysis will likely show the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺.

Molecular Ion and Isotopic Pattern
  • Molecular Weight: The monoisotopic mass of C₄H₈O₂S₂ is 152.00 g/mol . The primary ion observed in ESI-MS (positive mode) would be the protonated molecule [M+H]⁺ at m/z 153.00.

  • Trustworthiness - The Sulfur Signature: The presence of two sulfur atoms provides a definitive isotopic signature. Natural sulfur contains a significant amount of the ³⁴S isotope (~4.2%). For a molecule with two sulfur atoms, the mass spectrum will exhibit a characteristic pattern for the molecular ion cluster:

    • M peak: The most abundant peak, corresponding to the molecule with two ³²S atoms.

    • M+2 peak: A peak two mass units higher, with an intensity of approximately 8-9% relative to the M peak. This peak arises from the presence of one ³⁴S atom.

    • M+4 peak: A much smaller peak four mass units higher, from molecules containing two ³⁴S atoms. Observing this specific isotopic pattern is strong evidence for the presence of two sulfur atoms in the molecule. High-resolution mass spectrometry (HRMS) can confirm the elemental formula with high accuracy by measuring the exact mass of the ion.[20][21]

Fragmentation Pathways

Tandem MS (MS/MS) experiments can be performed by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID). Expected fragmentation pathways include:

  • Loss of Water: A neutral loss of 18 Da (H₂O) from the protonated molecule is a common fragmentation for alcohols.

  • Ring Cleavage: Cleavage of the C-S or S-S bonds can lead to various smaller fragments, providing further structural information.

G Molecule C₄H₈O₂S₂ (MW = 152.00) Ionization ESI (+) Molecule->Ionization ParentIon [M+H]⁺ m/z = 153.00 Ionization->ParentIon Isotope Isotopic Pattern (M, M+2, M+4) Confirms 2 Sulfur Atoms ParentIon->Isotope Analyzed for Fragmentation MS/MS (CID) ParentIon->Fragmentation Fragment1 Loss of H₂O [M+H - 18]⁺ Fragmentation->Fragment1 Fragment2 Ring Cleavage Fragments Fragmentation->Fragment2

Caption: Mass spectrometry workflow and analysis.

Experimental Protocol: High-Resolution ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~10-50 µM) in a suitable solvent system, typically methanol or acetonitrile with 0.1% formic acid to promote protonation.

  • Instrumentation: Infuse the sample directly into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • MS1 Scan: Acquire a full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500) to identify the [M+H]⁺ and [M+Na]⁺ ions and analyze the isotopic pattern.

  • MS/MS Scan: Perform a product ion scan on the isolated [M+H]⁺ precursor ion (m/z 153.00) to generate a fragmentation spectrum.

  • Data Analysis: Determine the accurate mass of the parent ion and compare it to the theoretical mass to confirm the elemental formula. Analyze the fragmentation pattern to support the proposed structure.

Chapter 6: Conclusion: An Integrated and Self-Validating Analysis

The robust characterization of (4S,5S)-1,2-Dithiane-4,5-diol is not achieved by a single measurement but by the logical convergence of multiple, independent spectroscopic techniques. NMR spectroscopy provides the definitive map of the proton and carbon framework, confirming connectivity and stereochemistry. IR spectroscopy offers rapid verification of the essential hydroxyl and dithiane functional groups. Finally, high-resolution mass spectrometry validates the elemental composition through accurate mass measurement and the characteristic isotopic signature of the two sulfur atoms. Together, these methods form a self-validating system that provides unequivocal proof of structure and purity, meeting the rigorous demands of researchers, scientists, and drug development professionals.

References

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  • ACS Publications. (2023). Machine Learning-Assisted Recognition of Environmental Sulfur-Containing Chemicals in Nontargeted Mass Spectrometry Analysis of Inadequate Mass Resolution. ACS Environmental Au. Retrieved from [Link]

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Methodological & Application

Application Notes & Protocols: The Role of the DTT Redox Couple in Biochemical Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond a Simple Reducing Agent

In the realm of biochemistry, the integrity of protein structure and function is paramount. For proteins containing cysteine residues, the cellular redox environment dictates the formation and breakage of disulfide bonds, a critical post-translational modification that can modulate enzyme activity, protein stability, and protein-protein interactions. While dithiothreitol (DTT) is widely recognized as a potent reducing agent to prevent unwanted oxidation, its oxidized counterpart, (4S,5S)-1,2-Dithiane-4,5-diol , plays an equally crucial, albeit different, role. This document elucidates the sophisticated application of the DTT redox couple—a buffered solution of reduced DTT and its oxidized form, (4S,5S)-1,2-Dithiane-4,5-diol—to precisely control the redox potential in biochemical assays. This approach moves beyond simple reduction to enable the quantitative study of redox-sensitive biological processes.

(4S,5S)-1,2-Dithiane-4,5-diol, also known as trans-4,5-Dihydroxy-1,2-dithiane, is the stable, six-membered ring formed upon the oxidation of DTT.[1] Its presence in a solution alongside reduced DTT establishes a redox buffer, allowing researchers to set and maintain a specific redox potential. This is invaluable for mimicking the diverse redox environments within a cell and for dissecting the intricate mechanisms of redox regulation.[2]

The Principle of Redox Control: The Nernst Equation in Practice

The ability to control the redox potential of a solution containing the DTT redox couple is governed by the Nernst equation.[2][3] This fundamental relationship in electrochemistry allows for the calculation of the specific redox potential (E) of a solution based on the standard redox potential of the couple (E°) and the ratio of the concentrations of the oxidized and reduced species.[4][5]

The half-reaction for the reduction of oxidized DTT is:

DTTox + 2H+ + 2e- ⇌ DTTred

The Nernst equation for the DTT redox couple is:

E = E° - (RT/nF) * ln([DTTred]/[DTTox])

Where:

  • E is the redox potential of the solution.

  • is the standard redox potential of the DTT/oxidized DTT couple.

  • R is the ideal gas constant (8.314 J/(mol·K)).

  • T is the absolute temperature in Kelvin.

  • n is the number of electrons transferred (2 for the DTT couple).

  • F is the Faraday constant (96,485 C/mol).

  • [DTTred] is the concentration of reduced DTT.

  • [DTTox] is the concentration of oxidized DTT ((4S,5S)-1,2-Dithiane-4,5-diol).

The standard redox potential (E°) of DTT is pH-dependent.[2] By carefully preparing solutions with known concentrations of both reduced and oxidized DTT, a researcher can establish a stable and predictable redox environment for their experiments.

Key Advantages of Using a DTT/(4S,5S)-1,2-Dithiane-4,5-diol Redox Buffer

While simply adding a reducing agent like DTT or Tris(2-carboxyethyl)phosphine (TCEP) can prevent oxidation, using a defined redox buffer offers superior control and experimental relevance:

  • Precise and Stable Redox Potential: Unlike a solution containing only a reducing agent which is consumed over time, a redox buffer actively maintains a specific redox potential, crucial for quantitative and reproducible studies.[2][6]

  • Mimicking Physiological Conditions: The redox state within different cellular compartments varies. A DTT/(4S,5S)-1,2-Dithiane-4,5-diol buffer allows researchers to mimic these specific environments to study protein function under more physiologically relevant conditions.

  • Quantitative Analysis of Redox Sensitivity: This system enables the determination of the midpoint potential of redox-active cysteine residues in proteins, providing a quantitative measure of their sensitivity to oxidation and reduction.[3]

  • Controlled Studies of Redox-Regulated Processes: It allows for the controlled investigation of processes like enzyme activation/deactivation, protein folding pathways, and the assembly/disassembly of protein complexes that are governed by the formation and breakage of disulfide bonds.[7]

Applications and Protocols

Determining the Redox Midpoint Potential of a Protein

This protocol allows for the determination of the redox potential at which 50% of a specific cysteine pair in a protein is in the disulfide-bonded state.

Materials:

  • Purified protein of interest with at least one disulfide bond.

  • Reduced DTT

  • (4S,5S)-1,2-Dithiane-4,5-diol (Oxidized DTT)

  • Assay buffer (e.g., 100 mM HEPES, pH 7.0)[3]

  • Thiol-reactive labeling agent (e.g., 4-acetamido-4'-maleimidylstilbene-2,2'-disulfonic acid - AMS)

  • SDS-PAGE reagents

  • Deoxygenated water and buffers (for anaerobic conditions, if necessary)

Protocol:

  • Prepare a series of redox buffers: Prepare a set of buffers with varying ratios of reduced DTT to oxidized DTT to achieve a range of redox potentials around the expected midpoint of your protein. The total DTT concentration should be kept constant (e.g., 2 mM).[3] Refer to Table 1 for calculating the required ratios.

  • Incubate the protein in the redox buffers: Add your protein to each redox buffer at a final concentration of 10-20 µM. Incubate at a constant temperature (e.g., 25°C) for a sufficient time to allow the protein's disulfide bonds to equilibrate with the buffer's redox potential (e.g., 2 hours).[3]

  • Quench the reaction and label free thiols: Stop the thiol-disulfide exchange by adding a thiol-reactive labeling agent like AMS. AMS will covalently modify any free cysteine residues, resulting in a mass shift that can be detected by SDS-PAGE.

  • Analyze by SDS-PAGE: Run the samples on a non-reducing SDS-PAGE gel. The reduced form of the protein (with labeled thiols) will migrate slower than the oxidized form.

  • Quantify and determine the midpoint potential: Densitometrically quantify the bands corresponding to the reduced and oxidized forms of the protein in each lane. Plot the percentage of reduced protein against the redox potential of the buffer. The redox potential at which 50% of the protein is reduced is the midpoint potential.

Table 1: Calculated Redox Potentials for DTT/(4S,5S)-1,2-Dithiane-4,5-diol Buffers at 25°C

Ratio [DTTred]/[DTTox]log([DTTred]/[DTTox])E at pH 7.0 (mV)E at pH 8.1 (mV)
100:12-391.4-425.4
10:11-361.7-395.7
1:10-332.0-366.0
1:10-1-302.3-336.3
1:100-2-272.6-306.6

Calculations are based on the Nernst equation and standard potentials for DTT. Actual values may vary slightly depending on experimental conditions. The standard potential of DTT at pH 7.0 is approximately -332 mV.[2]

Investigating the Redox Regulation of Enzyme Activity

This protocol is designed to assess how the activity of an enzyme is modulated by the redox state of its cysteine residues.

Materials:

  • Purified enzyme of interest.

  • Substrate for the enzyme.

  • DTT/(4S,5S)-1,2-Dithiane-4,5-diol redox buffers (prepared as in the previous protocol).

  • Spectrophotometer or other instrument to measure enzyme activity.

Protocol:

  • Pre-incubate the enzyme: Incubate the enzyme in the different redox buffers for a time sufficient to allow its redox state to equilibrate.

  • Initiate the enzymatic reaction: Add the substrate to each reaction mixture to start the enzymatic reaction.

  • Measure enzyme activity: Monitor the rate of product formation or substrate consumption over time.

  • Analyze the results: Plot the enzyme activity as a function of the redox potential of the buffer. This will reveal the redox potential range over which the enzyme is activated or inhibited.

Visualizing the Mechanism of Redox Control

The following diagram illustrates the principle of how a DTT/(4S,5S)-1,2-Dithiane-4,5-diol redox buffer can control the activity of a hypothetical enzyme that is active when a critical disulfide bond is reduced.

RedoxControl cluster_Buffer Redox Buffer cluster_Enzyme Redox-Sensitive Enzyme DTT_red DTT (reduced) DTT_ox (4S,5S)-1,2-Dithiane-4,5-diol (oxidized DTT) DTT_red->DTT_ox 2e- + 2H+ Enzyme_inactive Inactive Enzyme (Disulfide Bond) DTT_red->Enzyme_inactive Reduction Enzyme_active Active Enzyme (Free Thiols) Enzyme_inactive->Enzyme_active Equilibrium Enzyme_active->DTT_ox Oxidation caption Redox control of enzyme activity.

Sources

Application Notes and Protocols for the Detection and Quantification of (4S,5S)-1,2-Dithiane-4,5-diol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of (4S,5S)-1,2-Dithiane-4,5-diol

(4S,5S)-1,2-Dithiane-4,5-diol, also known as the oxidized form of Dithiothreitol (DTT), is a pivotal molecule in various fields of scientific research, particularly in biochemistry and drug development.[1] It is the intramolecular disulfide form of DTT, a strong reducing agent.[1] The equilibrium between the reduced and oxidized forms of DTT is critical in maintaining the redox environment in biological systems and in the proper folding and function of proteins.[2] Consequently, the accurate detection and quantification of (4S,5S)-1,2-Dithiane-4,5-diol are essential for understanding oxidative stress, studying protein chemistry, and for quality control in biopharmaceutical production.[3][4]

This technical guide provides detailed application notes and protocols for two robust analytical techniques for the detection and quantification of (4S,5S)-1,2-Dithiane-4,5-diol:

  • Method 1: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

  • Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation Derivatization

These methods have been designed to provide high sensitivity, specificity, and reliability, catering to the needs of researchers, scientists, and drug development professionals.

Method 1: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

Scientific Rationale

(4S,5S)-1,2-Dithiane-4,5-diol is a polar molecule and lacks a significant ultraviolet (UV) chromophore, making its detection by conventional HPLC-UV challenging. While some sources suggest an absorbance peak at 280 nm for oxidized DTT, this can be dependent on various factors.[5] To ensure a more universal and robust quantification, a mass-based detection method is preferable. Charged Aerosol Detection (CAD) is a powerful technique that provides a near-universal response for non-volatile and semi-volatile compounds, irrespective of their optical properties. The response is directly proportional to the mass of the analyte, making it an excellent choice for the quantification of (4S,5S)-1,2-Dithiane-4,5-diol.

The HPLC separation is based on reversed-phase chromatography, which is well-suited for polar analytes when using an appropriate column and mobile phase. An Atlantis dC18 column is recommended as it has been shown to be effective for the separation of oxidized DTT.[2]

Experimental Workflow: HPLC-CAD

HPLC_CAD_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-CAD Analysis cluster_data Data Processing s_prep Dissolve sample in Mobile Phase A injection Inject sample/standard s_prep->injection std_prep Prepare calibration standards in Mobile Phase A std_prep->injection calibration_curve Generate Calibration Curve std_prep->calibration_curve separation Reversed-Phase Separation (Atlantis dC18 Column) injection->separation Gradient Elution detection Charged Aerosol Detection (CAD) separation->detection peak_integration Peak Integration detection->peak_integration quantification Quantify Analyte peak_integration->quantification calibration_curve->quantification

Caption: Workflow for the quantification of (4S,5S)-1,2-Dithiane-4,5-diol by HPLC-CAD.

Detailed Protocol: HPLC-CAD

1. Materials and Reagents

  • (4S,5S)-1,2-Dithiane-4,5-diol standard (≥99% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Charged Aerosol Detector (CAD)

  • Atlantis dC18 column (e.g., 4.6 x 150 mm, 5 µm particle size) or equivalent

3. Chromatographic Conditions

ParameterSetting
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-2 min: 5% B; 2-10 min: 5-95% B; 10-12 min: 95% B; 12-12.1 min: 95-5% B; 12.1-15 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL

4. CAD Settings

ParameterSetting
Gas Nitrogen
Pressure 35 psi
Evaporation Temp. 35 °C
Data Collection Rate 10 Hz

5. Sample and Standard Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of (4S,5S)-1,2-Dithiane-4,5-diol and dissolve it in 10 mL of Mobile Phase A.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with Mobile Phase A to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing (4S,5S)-1,2-Dithiane-4,5-diol in Mobile Phase A to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

6. Data Analysis

  • Integrate the peak corresponding to (4S,5S)-1,2-Dithiane-4,5-diol in the chromatograms.

  • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Determine the concentration of (4S,5S)-1,2-Dithiane-4,5-diol in the samples by interpolating their peak areas on the calibration curve.

Method Validation Summary (Illustrative)

The validation of this method should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2] The following table provides illustrative performance characteristics based on typical HPLC-CAD methods for similar analytes.

Validation ParameterExpected Performance
Linearity (R²) > 0.995
Limit of Detection (LOD) ~ 0.5 µg/mL
Limit of Quantification (LOQ) ~ 1.5 µg/mL
Precision (RSD%) < 2% (Intra-day), < 5% (Inter-day)
Accuracy (Recovery %) 95 - 105%

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation Derivatization

Scientific Rationale

Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity, making it a powerful tool for quantification. However, (4S,5S)-1,2-Dithiane-4,5-diol is a polar diol with low volatility, making it unsuitable for direct GC analysis. To overcome this, a derivatization step is necessary to increase its volatility and thermal stability.

Silylation is a common and effective derivatization technique where the active hydrogens of the hydroxyl groups are replaced with a trimethylsilyl (TMS) group.[6] This process significantly increases the volatility of the analyte, allowing it to be readily analyzed by GC-MS. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a widely used silylating agent that reacts efficiently with alcohols.[7] The resulting TMS derivative of (4S,5S)-1,2-Dithiane-4,5-diol can then be separated on a standard non-polar GC column and detected with high sensitivity and selectivity by a mass spectrometer.

Experimental Workflow: GC-MS with Silylation

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_gcms GC-MS Analysis cluster_data Data Processing s_prep Dissolve sample in solvent drying Evaporate to dryness s_prep->drying std_prep Prepare calibration standards std_prep->drying calibration_curve Generate Calibration Curve std_prep->calibration_curve add_reagent Add BSTFA + 1% TMCS drying->add_reagent reaction Heat at 70°C for 30 min add_reagent->reaction injection Inject derivatized sample reaction->injection separation GC Separation (e.g., DB-5ms column) injection->separation Temperature Program detection Mass Spectrometry Detection (SIM mode) separation->detection peak_integration Peak Integration detection->peak_integration quantification Quantify Analyte peak_integration->quantification calibration_curve->quantification

Caption: Workflow for the quantification of (4S,5S)-1,2-Dithiane-4,5-diol by GC-MS with silylation.

Detailed Protocol: GC-MS with Silylation

1. Materials and Reagents

  • (4S,5S)-1,2-Dithiane-4,5-diol standard (≥99% purity)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Hexane (GC grade)

2. Instrumentation

  • Gas Chromatograph with a Mass Selective Detector (GC-MS)

  • DB-5ms capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

3. Derivatization Procedure

  • Standard and Sample Preparation: Accurately weigh a known amount of the standard or sample into a reaction vial. If in solution, evaporate the solvent to complete dryness under a stream of nitrogen.

  • Reaction: To the dry residue, add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.

  • Incubation: Tightly cap the vial and heat at 70°C for 30 minutes.

  • Dilution: After cooling to room temperature, dilute the reaction mixture with hexane to a suitable concentration for GC-MS analysis.

4. GC-MS Conditions

ParameterSetting
Inlet Temperature 250 °C
Injection Mode Splitless (1 min)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temp 80 °C, hold for 2 min; ramp at 10 °C/min to 280 °C, hold for 5 min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

5. Mass Spectrometry - Selected Ion Monitoring (SIM) The specific ions to monitor for the TMS derivative of (4S,5S)-1,2-Dithiane-4,5-diol should be determined by analyzing a derivatized standard in full scan mode. Characteristic fragments of silylated diols often include the molecular ion and fragments corresponding to the loss of methyl groups or the TMS moiety.[8]

6. Data Analysis

  • Integrate the peaks of the selected ions.

  • Construct a calibration curve using the peak areas of the derivatized standards.

  • Calculate the concentration of the analyte in the samples based on the calibration curve.

Method Validation Summary (Illustrative)

The validation of this GC-MS method should adhere to the principles outlined in the ICH Q2(R1) guidelines.[2] The following table presents illustrative performance characteristics for a derivatization-based GC-MS method.

Validation ParameterExpected Performance
Linearity (R²) > 0.998
Limit of Detection (LOD) ~ 0.1 ng/mL
Limit of Quantification (LOQ) ~ 0.3 ng/mL
Precision (RSD%) < 5% (Intra-day), < 10% (Inter-day)
Accuracy (Recovery %) 90 - 110%

Conclusion

The two analytical methods detailed in this application note provide robust and reliable approaches for the detection and quantification of (4S,5S)-1,2-Dithiane-4,5-diol. The choice between HPLC-CAD and GC-MS will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. Both methods, when properly validated, will yield accurate and precise results, enabling researchers and scientists to confidently measure this important molecule in their studies.

References

  • Zaikin, V. G., & Halket, J. M. (2003). Review: Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry, 9(5), 421–434. Retrieved from [Link]

  • Charrier, C., & Charrier, B. (2011). On dithiothreitol (DTT) as a measure of oxidative potential for ambient particles: evidence for the importance of soluble transition metals. Atmospheric Chemistry and Physics, 11(23), 12347-12357. Retrieved from [Link]

  • Wang, X., et al. (2020). Enantioselective Construction of Chiral Thiazolidine: the asymmetric catalytic [3+2] Annulation of 1,4-dithiane-2,5-diol and ketimines. Chemical Communications, 56(74), 10943-10946. Retrieved from [Link]

  • Zhao, Y., et al. (2014). The Resolution of Terminal 1,2-diols via Silyl Transfer. Angewandte Chemie International Edition, 53(32), 8467-8470. Retrieved from [Link]

  • Rushdi, A. I. (2018). How to do successful derivatization of sterol? ResearchGate. Retrieved from [Link]

  • Cindrić, M., et al. (2008). Determination of dithiothreitol in complex protein mixtures by HPLC-MS. Journal of Pharmaceutical and Biomedical Analysis, 47(4-5), 923-928. Retrieved from [Link]

  • Max-Planck-Institut für Kohlenforschung. (2021). Rh(II)-Catalyzed Synthesis of 1,3-Diols via 5-endo-trig Cyclization of Silyl Radicals. Angewandte Chemie International Edition, 60(27), 14875-14881. Retrieved from [Link]

  • Lin, P., & Yu, J. Z. (2016). Use of Dithiothreitol Assay to Evaluate the Oxidative Potential of Atmospheric Aerosols. Environmental Science & Technology, 50(4), 1933-1940. Retrieved from [Link]

  • Soukup, J., et al. (2021). Overcoming the BSTFA: Study on Trimethylsilylation Derivatization Procedures for Chemical Weapons Convention-Related Alcohols in Field Analysis. ACS Omega, 6(44), 29559-29567. Retrieved from [Link]

  • Baumann, W. J., et al. (1969). Mass spectrometric analysis of long-chain esters of diols. Journal of Lipid Research, 10(6), 703-709. Retrieved from [Link]

  • Cindrić, M., et al. (2008). Determination of Dithiothreitol in Complex Protein Mixtures by HPLC-MS. Journal of Pharmaceutical and Biomedical Analysis, 47(4-5), 923-928. Retrieved from [Link]

  • Bibel, M. (2022). Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Retrieved from [Link]

  • Restek. (n.d.). GC Derivatization. Retrieved from [Link]

  • Charrier, J. G., & Anastasio, C. (2012). On dithiothreitol (DTT) as a measure of oxidative potential for ambient particles: evidence for the importance of soluble transition metals. Atmospheric Chemistry and Physics, 12(19), 9321-9333. Retrieved from [Link]

  • Wasta, Z., et al. (2020). General fragmentation pattern of silylated sterols using stigmasterol as an example. Journal of the American Oil Chemists' Society, 97(11), 1231-1241. Retrieved from [Link]

  • Google Patents. (1975). Process for the preparation of pure 2,5-dihydroxy-1,4-dithiane.

Sources

Mastering Redox Environments: A Guide to Using Oxidized DTT in Enzymatic and Protein Folding Assays

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complexities of protein chemistry, controlling the experimental environment is paramount. Among the most critical parameters is the redox potential, which governs the formation and breakage of disulfide bonds—a key determinant of protein structure, stability, and function. This guide provides an in-depth exploration of oxidized dithiothreitol (DTT) and its application in creating precisely controlled redox environments for enzymatic and protein folding assays. Here, we move beyond simple reduction, offering detailed protocols and the scientific rationale needed to harness the full potential of DTT in its oxidized state.

The Central Role of Disulfide Bonds and Redox Potential

Disulfide bonds, the covalent linkages between two cysteine residues, are fundamental to the tertiary and quaternary structure of many proteins. Their correct formation is often the rate-limiting step in protein folding and is essential for biological activity. The cellular environment where this occurs, primarily the endoplasmic reticulum (ER), is an oxidizing environment that facilitates disulfide bond formation. In contrast, the cytoplasm is a reducing environment that helps maintain proteins in a reduced state.

Replicating these specific redox conditions in vitro is crucial for accurately studying protein folding pathways and enzymatic activity. This is where the concept of a redox buffer—a solution that can resist changes in redox potential—becomes invaluable. A common and effective redox buffer system is composed of a pair of reduced dithiothreitol (DTT) and its oxidized form, trans-4,5-dihydroxy-1,2-dithiane (oxidized DTT or DTTox).

Understanding the DTT/DTTox Redox Couple

While reduced DTT is widely known as a powerful reducing agent used to break disulfide bonds, its oxidized counterpart is the key to establishing a controlled, non-reducing environment.[1][2]

  • Reduced DTT (DTTred): A strong reducing agent with a standard redox potential (E₀) of approximately -0.33 V at pH 7.[2] It readily donates electrons to break disulfide bonds in proteins.[2]

  • Oxidized DTT (DTTox): The stable, six-membered ring formed when DTT donates its electrons. In a redox buffer, DTTox acts as an electron acceptor, facilitating the formation of disulfide bonds.

The ratio of [DTTox] to [DTTred] in a solution determines its specific redox potential (Eh). This relationship is described by the Nernst Equation :

Eh = E₀ - (RT/nF) * ln([DTTred]² / [DTTox])

Where:

  • Eh is the redox potential of the buffer.

  • E₀ is the standard redox potential of the DTT/DTTox couple (~ -0.33 V at pH 7).

  • R is the ideal gas constant (8.314 J·K⁻¹·mol⁻¹).

  • T is the absolute temperature in Kelvin.

  • n is the number of electrons transferred (2 for this reaction).

  • F is the Faraday constant (96,485 C·mol⁻¹).

  • [DTTred] and [DTTox] are the molar concentrations of the reduced and oxidized forms, respectively.

By carefully preparing solutions with specific ratios of DTTred and DTTox, researchers can create a range of redox environments to mimic different cellular compartments or to systematically study the impact of redox potential on their system of interest.

Application in In Vitro Protein Refolding

A major challenge in producing recombinant proteins is their tendency to misfold and aggregate into insoluble inclusion bodies. Refolding these proteins into their biologically active conformation often requires a carefully controlled redox environment to facilitate the correct formation of disulfide bonds. A DTTox/DTTred redox buffer is an excellent tool for this purpose.

Principle of Redox-Mediated Protein Refolding

The process begins with the complete denaturation and reduction of the protein, typically in the presence of a strong denaturant (like guanidinium chloride or urea) and an excess of a reducing agent like DTT. This ensures all incorrect disulfide bonds are broken. The denatured and reduced protein is then introduced into a refolding buffer containing the DTTox/DTTred redox couple. This buffer allows for a dynamic process of thiol-disulfide exchange, where disulfide bonds are continuously formed and broken until the most thermodynamically stable conformation—ideally the native one—is achieved.

Workflow for Protein Refolding Screen

The following diagram illustrates a typical workflow for a protein refolding screen using a DTTox/DTTred redox buffer.

G cluster_0 Preparation cluster_1 Refolding Screen cluster_2 Analysis Denature 1. Solubilize & Denature Protein (e.g., 6M GdnHCl, 50 mM DTTred) Dilute 2. Rapid Dilution into Refolding Buffer Array Denature->Dilute RefoldingPlate 96-well Plate with varying DTTox/DTTred ratios (constant total DTT concentration) Incubate 3. Incubate (e.g., 4°C, 12-48 hours) RefoldingPlate->Incubate Analyze 4. Analyze Folding Efficiency (e.g., Activity Assay, Spectroscopy, HPLC) Incubate->Analyze

Caption: Workflow for a protein refolding screen using a DTTox/DTTred redox buffer.

Protocol: Protein Refolding Screen with a DTTox/DTTred Redox Buffer

This protocol provides a framework for optimizing the refolding of a disulfide-bonded protein.

Materials:

  • Purified protein from inclusion bodies

  • Denaturation Buffer: 50 mM Tris-HCl pH 8.0, 6 M Guanidinium Chloride (GdnHCl), 1 mM EDTA

  • Reduced DTT (DTTred) stock solution: 1 M in water, stored at -20°C in aliquots.[3][4][5][6]

  • Oxidized DTT (DTTox) stock solution (See Protocol: Preparation of Oxidized DTT (DTTox) Stock Solution below)

  • Refolding Base Buffer: 50 mM Tris-HCl pH 8.0, 1 mM EDTA, and other additives as needed (e.g., 0.4 M L-arginine to suppress aggregation)

  • 96-well microplate

Procedure:

  • Protein Denaturation and Reduction: a. Solubilize the purified inclusion bodies in Denaturation Buffer to a final protein concentration of 5-10 mg/mL. b. Add DTTred from the 1 M stock to a final concentration of 50 mM. c. Incubate at room temperature for 2-4 hours with gentle stirring to ensure complete reduction.

  • Preparation of the Refolding Buffer Array: a. In a 96-well plate, prepare a matrix of refolding buffers with varying ratios of DTTox to DTTred. The total DTT concentration should remain constant (e.g., 2 mM). b. The table below provides an example for preparing 200 µL of refolding buffer per well. Prepare a master mix of the Refolding Base Buffer.

WellDTTox (from 100 mM stock)DTTred (from 100 mM stock)Final [DTTox] (mM)Final [DTTred] (mM)Approx. Eh (mV) at pH 7, 25°C
A13.8 µL0.2 µL1.90.1-240
A23.6 µL0.4 µL1.80.2-258
A33.0 µL1.0 µL1.50.5-282
A42.0 µL2.0 µL1.01.0-300
A51.0 µL3.0 µL0.51.5-318
A60.4 µL3.6 µL0.21.8-336
A70.2 µL3.8 µL0.11.9-354
A80 µL4.0 µL02.0Highly Reducing
  • Initiation of Refolding: a. Rapidly dilute the denatured and reduced protein solution 1:20 into the wells of the prepared refolding buffer array.[7] For example, add 10 µL of the protein solution to 190 µL of each refolding buffer. b. The final protein concentration should be low (typically 0.05 - 0.2 mg/mL) to minimize aggregation.[8]

  • Incubation: a. Seal the plate and incubate at 4°C for 12-48 hours with gentle shaking. The optimal time and temperature should be determined empirically.

  • Analysis of Refolding Yield: a. Assess the extent of correct folding in each well using a suitable method:

    • Enzymatic Activity Assay: If the protein is an enzyme, measure its specific activity.
    • Spectroscopic Methods: Techniques like circular dichroism (CD) can monitor the formation of secondary and tertiary structures.
    • Reverse-Phase HPLC (RP-HPLC): Correctly folded protein often has a distinct retention time compared to misfolded or aggregated forms.

Application in Enzymatic Assays

The activity of many enzymes is sensitive to the redox state of their cysteine residues. Some enzymes require reduced thiols for activity, while others may be regulated by the formation of disulfide bonds. Using a DTTox/DTTred redox buffer allows for the precise control of the redox environment during an enzymatic assay, enabling the study of how redox potential modulates enzyme kinetics.

Principle of Redox Control in Enzymatic Assays

By setting a specific redox potential with a DTTox/DTTred buffer, researchers can:

  • Maintain a Stable Redox Environment: Prevent uncontrolled oxidation or reduction of the enzyme by atmospheric oxygen or other components in the assay mixture.

  • Investigate Redox Regulation: Systematically vary the redox potential to determine its effect on enzyme activity (k_cat, K_m). This can reveal if the enzyme is regulated by disulfide bond formation or if specific cysteine residues are critical for its function.

  • Mimic Physiological Conditions: Recreate the redox environment of specific cellular compartments to study the enzyme's behavior under more biologically relevant conditions.

Protocol: General Enzymatic Assay with a Controlled Redox Potential

This protocol provides a general framework for studying the effect of redox potential on enzyme activity.

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • Assay Buffer: A buffer system appropriate for the enzyme, ensuring its pH is stable.

  • Reduced DTT (DTTred) stock solution (1 M)

  • Oxidized DTT (DTTox) stock solution (see preparation protocol below)

  • Detection reagents for monitoring the reaction product.

Procedure:

  • Prepare Redox-Buffered Assay Solutions: a. For each desired redox potential, prepare the assay buffer containing the appropriate ratio of DTTox and DTTred. Refer to the table in the protein refolding section for example ratios and resulting approximate redox potentials. The total DTT concentration should be kept constant across all conditions. b. It is critical to prepare these buffers fresh and to minimize their exposure to air to prevent changes in the DTTox/DTTred ratio.

  • Enzyme Pre-incubation (Equilibration): a. Dilute the enzyme to its final working concentration in each of the prepared redox-buffered assay solutions. b. Incubate for a period (e.g., 15-30 minutes) at the assay temperature to allow the enzyme's redox-sensitive cysteines to equilibrate with the redox potential of the buffer.

  • Initiate the Enzymatic Reaction: a. Add the substrate to the enzyme-buffer mixture to start the reaction. b. Ensure the volume of the added substrate is small to avoid significantly altering the concentrations of the redox buffer components.

  • Monitor Reaction Progress: a. Follow the formation of the product or consumption of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry). b. Calculate the initial reaction velocity (V₀) for each redox condition.

  • Data Analysis: a. Plot the enzyme activity (V₀) as a function of the redox potential (Eh). b. This will reveal the optimal redox potential for the enzyme's activity and provide insights into its redox regulation.

Essential Protocols and Best Practices

Protocol: Preparation of Oxidized DTT (DTTox) Stock Solution

A reliable stock solution of DTTox is crucial for these applications. While commercially available, it can also be prepared from the more common reduced DTT.

Materials:

  • Reduced DTT (DTTred)

  • High-purity water (e.g., HPLC grade)

  • 30% (w/w) Hydrogen Peroxide (H₂O₂)

  • Catalase (optional, to remove excess H₂O₂)

  • Spectrophotometer or RP-HPLC system for concentration determination

Procedure:

  • Prepare a DTTred Solution: a. Dissolve a known amount of DTTred in water to make a concentrated solution (e.g., 500 mM).

  • Oxidation with Hydrogen Peroxide: a. To the DTTred solution, add H₂O₂ in a 1:1.1 molar ratio of DTTred to H₂O₂. For example, for 1 mL of 500 mM DTTred, add approximately 17 µL of 30% H₂O₂. b. The reaction is exothermic. Perform the addition slowly in an ice bath to control the temperature. c. Allow the reaction to proceed for 1-2 hours at room temperature.

  • Removal of Excess H₂O₂ (Optional but Recommended): a. Add a small amount of catalase (e.g., 10 µg/mL) and incubate for 30 minutes at room temperature to decompose any remaining H₂O₂. b. Heat-inactivate the catalase by incubating at 65°C for 15 minutes.

  • Concentration Determination and Validation: a. The concentration of the resulting DTTox solution must be accurately determined. The most reliable method is using RP-HPLC with UV detection, as DTTox has a characteristic absorbance around 280 nm.[9] This allows for the separation of DTTox from any remaining DTTred or other byproducts. b. Alternatively, the disappearance of free thiols can be monitored using Ellman's reagent (DTNB), though this is less precise.

  • Storage: a. Store the validated DTTox stock solution in aliquots at -20°C.

Best Practices and Considerations:
  • pH Dependence: The redox potential of the DTT/DTTox couple is pH-dependent. It is crucial to maintain a constant and well-buffered pH throughout the experiment.

  • Oxygen Sensitivity: DTTred can be oxidized by atmospheric oxygen, which can alter the redox potential of the buffer over time. For long experiments or very precise control, it is advisable to work under an inert atmosphere (e.g., in a glove box with nitrogen or argon).

  • Freshness of Solutions: DTT solutions, particularly the reduced form, are not stable for long periods in solution. It is always best to use freshly prepared solutions or freshly thawed aliquots.[4][5]

  • Purity of Reagents: Use high-purity DTTred and DTTox for the most reproducible results. Impurities can affect the redox potential and interact with the protein or enzyme of interest.

  • Validation is Key: The calculated redox potential from the Nernst equation is theoretical. It is good practice to experimentally verify the ratio of DTTox to DTTred, especially when establishing a new experimental system, for example by using RP-HPLC.[9]

Mechanistic Insights with Protein Disulfide Isomerase (PDI)

In the cell, the folding of disulfide-bonded proteins is often catalyzed by enzymes like Protein Disulfide Isomerase (PDI). PDI can both introduce disulfide bonds (oxidation) and shuffle incorrect disulfides (isomerization). The DTTox/DTTred system can be used to study the activity of PDI in vitro.

The diagram below illustrates how a DTTox/DTTred redox buffer maintains the catalytic cycle of PDI. DTTox oxidizes the reduced PDI, preparing it to oxidize a substrate protein. DTTred can then reduce the oxidized PDI, completing the cycle.

PDI_Cycle PDI_red PDI (Reduced) PDI_ox PDI (Oxidized) PDI_red->PDI_ox Oxidation Protein_ox Substrate Protein (S-S) PDI_ox->Protein_ox Oxidizes Protein_red Substrate Protein (SH)₂ Protein_red->PDI_red Reduces DTTox DTTox DTTox->PDI_red Oxidizes DTTred DTTred DTTred->PDI_ox Reduces

Caption: Catalytic cycle of PDI in a DTTox/DTTred redox buffer.

By providing a stable pool of both oxidizing and reducing equivalents, the DTTox/DTTred buffer allows PDI to efficiently catalyze both the formation and isomerization of disulfide bonds, more closely mimicking its function in the endoplasmic reticulum.

Conclusion

The use of oxidized DTT in combination with its reduced form provides a powerful and versatile tool for researchers in protein chemistry and drug development. By moving beyond the traditional use of DTT as a simple reducing agent and embracing its role in creating controlled redox buffers, it is possible to gain deeper insights into the mechanisms of protein folding and the redox regulation of enzyme activity. The protocols and principles outlined in this guide offer a solid foundation for designing and executing experiments with greater control and reproducibility, ultimately accelerating the pace of discovery.

References

  • NovoPro Bioscience Inc. "Dithiothreitol (DTT) (1 M) Stock Solution Preparation and Recipe". Available at: [Link]

  • AppliChem. "DTT - Technical Data Sheet". Available at: [Link]

  • Interchim. "DTT (DithioThreitol)". Available at: [Link]

  • Improved Enzymatic Assay and Inhibition Analysis of Redox Membranotropic Enzymes, AtGALDH and TcGAL, Using a Reversed Micellar System. MDPI. Available at: [Link]

  • Zannini, E. et al. "Redox potentials obtained by mixing DTT ox /DTT red solutions". ResearchGate. Available at: [Link]

  • Controlling Redox Enzyme Orientation at Planar Electrodes. MDPI. Available at: [Link]

  • A Systematic Protein Refolding Screen Method using the DGR Approach Reveals that Time and Secondary TSA are Essential Variables. PMC. Available at: [Link]

  • Refolding of Recombinant Protein. SlideShare. Available at: [Link]

  • Increasing Redox Potential, Redox Mediator Activity, and Stability in a Fungal Laccase by Computer-Guided Mutagenesis and Directed Evolution. ACS Catalysis. Available at: [Link]

  • Ulu, D. V., et al. "Using UV-absorbance of intrinsic dithiothreitol (DTT) during RP-HPLC as a measure of experimental redox potential in vitro". Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Omni Calculator. "Nernst Equation Calculator". Available at: [Link]

  • Braakman, I., et al. "Manipulating disulfide bond formation and protein folding in the endoplasmic reticulum". The EMBO Journal. Available at: [Link]

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Troubleshooting & Optimization

Troubleshooting common issues in experiments using trans-4,5-Dihydroxy-1,2-dithiane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for trans-4,5-Dihydroxy-1,2-dithiane. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues encountered during experiments with this reagent. As Senior Application Scientists, we've compiled this information based on established protocols, scientific literature, and field-proven insights to ensure the integrity and success of your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling, storage, and fundamental properties of trans-4,5-Dihydroxy-1,2-dithiane.

Q1: What is trans-4,5-Dihydroxy-1,2-dithiane and what are its common synonyms?

A1: trans-4,5-Dihydroxy-1,2-dithiane is the oxidized, intramolecular disulfide form of dithiothreitol (DTT)[1][2][3][4]. It is also commonly known as Oxidized DTT or Cyclo-DTT [1]. It is a strong reducing agent utilized in various biochemical applications, including the activation of stress-responsive genes and protein refolding protocols[1][4][5].

Q2: How should I properly store and handle solid trans-4,5-Dihydroxy-1,2-dithiane?

A2: Proper storage is critical to maintain the compound's stability and activity.

  • Storage Temperature: The solid powder should be stored at +4°C for long-term stability[1]. Some suppliers recommend 2-8°C[5][6].

  • Protection from Elements: It is crucial to protect the compound from light and moisture[1]. Store it in a tightly sealed container in a desiccated environment.

  • Handling: When handling the powder, use appropriate personal protective equipment, including gloves and safety glasses. It is described as a white to off-white powder[1].

Q3: What is the best way to prepare a stock solution of trans-4,5-Dihydroxy-1,2-dithiane?

A3: The solubility and stability of the solution depend on the solvent and pH.

  • Recommended Solvents: trans-4,5-Dihydroxy-1,2-dithiane is soluble in DMSO or ethanol at concentrations up to 20 mg/mL[1]. It is less soluble in water.

  • pH Considerations: The reducing activity of related thiol compounds is pH-dependent, with optimal performance generally observed at a pH above 7[1].

  • Fresh Preparation: It is highly recommended to prepare solutions fresh for each experiment. Aqueous solutions of similar thiol-based reagents are prone to oxidation from atmospheric oxygen and can lose activity over time[1].

Section 2: Troubleshooting Guide

This section provides detailed troubleshooting for specific issues that may arise during your experiments.

Issue 1: Solubility Problems

Q: I am having trouble dissolving trans-4,5-Dihydroxy-1,2-dithiane in my aqueous buffer. What can I do?

A: This is a common issue as the compound has limited solubility in water.

  • Underlying Cause: The cyclic disulfide structure makes it less polar than its reduced form, DTT.

  • Immediate Solution:

    • Prepare a concentrated stock solution in DMSO or ethanol (e.g., 20 mg/mL)[1].

    • Serially dilute the stock solution into your aqueous buffer to the desired final concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system.

  • Pro-Tip: When adding the stock solution to your buffer, vortex or mix gently to avoid precipitation. If cloudiness persists, you may need to lower the final concentration or slightly increase the percentage of co-solvent if your experiment allows.

Issue 2: Inconsistent Experimental Results

Q: My experimental results are not reproducible when using trans-4,5-Dihydroxy-1,2-dithiane. What could be the cause?

A: Inconsistent results often stem from the degradation of the compound or unforeseen interactions.

  • Potential Cause 1: Solution Instability.

    • Why it happens: Aqueous solutions of thiol-related compounds can oxidize when exposed to air, especially at room temperature[2]. The presence of certain metal ions can also catalyze this degradation[7].

    • Troubleshooting Steps:

      • Always prepare fresh solutions immediately before use.

      • If you must store a solution for a short period, keep it on ice and protected from light.

      • Consider using de-gassed buffers to minimize dissolved oxygen.

      • If your buffer contains metal ions, be aware of potential catalytic oxidation. The inclusion of a chelating agent like EDTA can sometimes mitigate this, but check for compatibility with your specific assay[7].

  • Potential Cause 2: Incorrect pH of the experimental buffer.

    • Why it happens: The reducing activity of related compounds like DTT is optimal in a pH range of 7-9[8]. At lower pH values, the compound is less effective.

    • Troubleshooting Steps:

      • Verify the pH of your final experimental buffer after all components, including the trans-4,5-Dihydroxy-1,2-dithiane solution, have been added.

      • Ensure the buffer has sufficient capacity to maintain the desired pH throughout the experiment.

Workflow for Preparing and Validating Your Solution

G cluster_prep Solution Preparation cluster_use Experimental Use cluster_qc Quality Control Check (Optional) A Weigh solid compound in a controlled environment B Dissolve in high-purity DMSO or ethanol to create a concentrated stock A->B C Vortex gently until fully dissolved B->C D Dilute stock solution into pre-warmed, degassed aqueous buffer C->D E Verify final pH of the experimental solution D->E G Measure absorbance at 280 nm to confirm presence of the disulfide bond D->G F Use immediately in your assay E->F H Compare with a previously established standard curve G->H G cluster_protein Protein States cluster_redox Redox Buffer P_unfolded Unfolded Protein (Reduced Thiols) P_native Correctly Folded Protein (Native S-S bonds) P_unfolded->P_native Oxidation P_misfolded Misfolded Protein (Incorrect S-S bonds) P_misfolded->P_unfolded Reduction DTT_ox trans-4,5-Dihydroxy- 1,2-dithiane (Oxidized) DTT_ox->P_unfolded Accepts e- DTT_red DTT (Reduced) DTT_red->P_misfolded Donates e-

Caption: Role of the DTT/Oxidized DTT redox couple in protein refolding.

Section 3: Quality Control and Validation

Q: How can I be sure that my trans-4,5-Dihydroxy-1,2-dithiane is still active?

A: Over time, especially with improper storage, the compound can degrade. Here are a few ways to check its integrity.

  • Spectrophotometric Analysis: The oxidized form of DTT (trans-4,5-Dihydroxy-1,2-dithiane) has a characteristic strong absorbance peak at approximately 280 nm, which is absent in its reduced form.[1][2] You can measure the absorbance of a freshly prepared solution and compare it to a known standard or previous batches. A significant decrease in absorbance may indicate degradation.

  • Functional Assay: The most definitive test is a functional assay. If you are using it as a reducing agent, you can test its ability to reduce a known disulfide-containing compound, such as Ellman's reagent (DTNB), and measure the resulting color change.

Data Summary Table
PropertyValueSource
Synonyms Oxidized DTT, Cyclo-DTT, trans-1,2-Dithiane-4,5-diol[1]
Molecular Formula C₄H₈O₂S₂[3]
Molecular Weight 152.24 g/mol [3]
Appearance White to off-white powder[1]
Solubility Soluble in DMSO or ethanol (20 mg/mL)[1]
Storage +4°C, protect from light and moisture[1]
Purity ≥97% (by NMR)[1]
UV Absorbance Strong peak at ~280 nm[1][2]

References

  • Charrier, J. G., & Anastasio, C. (2012). On dithiothreitol (DTT) as a measure of oxidative potential for ambient particles: evidence for the importance of soluble transition metals. Atmospheric Chemistry and Physics, 12(19), 9321-9333. [Link]

  • DALO CHEM. How Does DTT Unlock the Secrets of Protein and Nucleic Acid Research? (2024). [Link]

  • Halleck, M. M., et al. (1997). Reduction of trans-4,5-dihydroxy-1,2-dithiane by cellular oxidoreductases activates gadd153/chop and grp78 transcription and induces cellular tolerance in kidney epithelial cells. The Journal of biological chemistry, 272(35), 21760–21766. [Link]

  • Interchim. DTT (DithioThreitol).[Link]

  • Tatulian, S. A. (2014). Using UV-absorbance of intrinsic dithiothreitol (DTT) during RP-HPLC as a measure of experimental redox potential in vitro. PloS one, 9(7), e101602. [Link]

  • Bitesize Bio. Refolding Proteins Made Easy: 21 Tips and Tricks. (2022). [Link]

Sources

Techniques for removing impurities from (4S,5S)-1,2-Dithiane-4,5-diol preparations

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (4S,5S)-1,2-Dithiane-4,5-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this chiral molecule in high purity. As a crucial building block in various synthetic applications, the stereochemical and chemical purity of (4S,5S)-1,2-Dithiane-4,5-diol is paramount. This document offers a blend of theoretical understanding and field-tested protocols to address common challenges encountered during its purification.

I. Understanding the Challenges in Purifying (4S,5S)-1,2-Dithiane-4,5-diol

(4S,5S)-1,2-Dithiane-4,5-diol, also known as the oxidized form of Dithiothreitol (DTT), is a chiral molecule whose purification is often complicated by the presence of several types of impurities.[1][2] A thorough understanding of the potential impurities is the first step toward devising an effective purification strategy.

Common Impurities:

  • Diastereomers: The primary challenge in isolating the desired (4S,5S) enantiomer is the presence of its diastereomer, (4R,5R)-1,2-dithiane-4,5-diol, when the synthesis starts from a racemic mixture of dithiothreitol.[3][4]

  • Polymeric Byproducts: The synthesis of dithiane-diols can be accompanied by the formation of polymeric materials, which can be difficult to remove.[5]

  • Linear Mercaptoacetaldehyde Chains: In certain synthetic routes, linear chains of mercaptoacetaldehyde units can form as impurities.[5]

  • Unreacted Starting Materials: Incomplete reactions can leave behind starting materials such as dithiothreitol (DTT).

  • Oxidation Byproducts: The dithiane ring is susceptible to further oxidation, which can lead to the formation of sulfoxides or sulfones.

The choice of purification technique is therefore critical and must be tailored to the specific impurity profile of your crude product.

II. Troubleshooting Guide: A Problem-and-Solution Approach

This section addresses specific issues that you may encounter during the purification of (4S,5S)-1,2-Dithiane-4,5-diol in a question-and-answer format.

Question 1: My final product has a low melting point and appears as a sticky solid rather than a crystalline powder. What is the likely cause and how can I fix it?

Answer: A low or broad melting point, along with a non-crystalline appearance, is a strong indicator of the presence of significant impurities, particularly polymeric byproducts and linear mercaptoacetaldehyde chains.[5] Pure (4S,5S)-1,2-Dithiane-4,5-diol should be a white to off-white crystalline solid with a melting point of approximately 130-132 °C.[1][6]

Troubleshooting Steps:

  • Initial Washing: A simple but effective first step is to wash the crude product with cold water and diethyl ether. This can help remove some of the more soluble impurities and salts.[5]

  • Recrystallization: If washing is insufficient, recrystallization is the next logical step. Due to the polar nature of the diol, polar solvents should be considered. A solvent system of ethanol/water or methanol/water can be effective. The key is to find a solvent system where the desired compound has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain in solution.

Question 2: My NMR spectrum shows the presence of the desired product, but the enantiomeric excess (ee) is low. How can I separate the (4S,5S) and (4R,5R) enantiomers?

Answer: The separation of enantiomers requires a chiral resolution technique. For trans-4,5-dihydroxy-1,2-dithiane, a highly effective method is the fractional crystallization of diastereomeric esters.[3] This involves derivatizing the racemic diol with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by crystallization.

Workflow for Chiral Resolution:

Caption: Workflow for the chiral resolution of trans-1,2-Dithiane-4,5-diol.

Question 3: I am having trouble with the fractional crystallization step. The diastereomers are co-crystallizing, or the yield is very low. What can I do?

Answer: Fractional crystallization can be a delicate process. Here are some key parameters to optimize:

  • Solvent Selection: The choice of solvent is critical. You need a solvent or solvent mixture that provides a significant difference in the solubility of the two diastereomers at a given temperature. Experiment with a range of solvents of varying polarities.

  • Cooling Rate: A slow cooling rate is crucial to allow for the selective crystallization of the less soluble diastereomer. Rapid cooling can lead to the co-precipitation of both diastereomers.

  • Seeding: Introducing a small crystal of the desired diastereomer (if available) can help to initiate crystallization and improve selectivity.

  • Number of Recrystallizations: It may be necessary to perform multiple recrystallizations to achieve high diastereomeric purity.

Troubleshooting Low Yield in Crystallization:

Observation Potential Cause Suggested Solution
Very few or no crystals formToo much solvent used.Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again.[7]
Crystals crash out of solution too quicklySolution is too supersaturated, or the cooling rate is too fast.Re-heat the solution to dissolve the crystals and then allow it to cool more slowly. Consider adding a small amount of additional solvent.
Significant amount of product remains in the mother liquorThe chosen solvent is too good a solvent for the product, even at low temperatures.Try a different solvent or a mixture of solvents to reduce the solubility of the product at low temperatures.[7]

Question 4: How can I accurately assess the purity and enantiomeric excess of my final product?

Answer: A combination of analytical techniques should be employed to confirm the purity and stereochemical integrity of your (4S,5S)-1,2-Dithiane-4,5-diol.

  • NMR Spectroscopy:

    • ¹H and ¹³C NMR: These techniques are excellent for confirming the chemical structure and identifying any organic impurities. The spectra of the pure compound should be clean, with the correct chemical shifts and integration values for all protons and carbons.

    • Chiral NMR: To determine the enantiomeric excess, you can use a chiral derivatizing agent to convert the enantiomers into diastereomers, which will have distinct signals in the NMR spectrum.

  • Chiral High-Performance Liquid Chromatography (HPLC):

    • Chiral HPLC is a powerful technique for separating enantiomers and accurately determining the enantiomeric excess.[8][9] You will need to use a chiral stationary phase column and optimize the mobile phase to achieve good separation between the (4S,5S) and (4R,5R) enantiomers.

III. Detailed Experimental Protocols

Protocol 1: Chiral Resolution of trans-4,5-dihydroxy-1,2-dithiane via Fractional Crystallization of Diastereomeric Esters

This protocol is a representative procedure based on the reported resolution using BOC-L-phenylalanine.[3]

Step 1: Derivatization

  • To a solution of racemic trans-4,5-dihydroxy-1,2-dithiane in a suitable solvent (e.g., dichloromethane), add an equimolar amount of BOC-L-phenylalanine.

  • Add a coupling agent (e.g., dicyclohexylcarbodiimide, DCC) and a catalytic amount of a base (e.g., 4-dimethylaminopyridine, DMAP).

  • Stir the reaction at room temperature until the starting diol is consumed (monitor by TLC).

  • Filter off the urea byproduct and concentrate the filtrate under reduced pressure to obtain the crude mixture of diastereomeric esters.

Step 2: Fractional Crystallization

  • Dissolve the crude diastereomeric ester mixture in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture such as ethyl acetate/hexane).

  • Allow the solution to cool slowly to room temperature, and then cool further in a refrigerator or ice bath.

  • The less soluble diastereomer should crystallize out. Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold crystallization solvent.

  • Analyze the diastereomeric purity of the crystals by NMR or HPLC. Repeat the recrystallization process until the desired diastereomeric excess is achieved.

Step 3: Hydrolysis

  • To the purified diastereomeric ester, add a solution of a base (e.g., lithium hydroxide) in a mixture of water and a suitable organic solvent (e.g., tetrahydrofuran).

  • Stir the reaction at room temperature until the ester is completely hydrolyzed (monitor by TLC).

  • Neutralize the reaction mixture with a mild acid (e.g., dilute HCl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove the chiral auxiliary.

  • The aqueous layer now contains the enantiomerically pure (4S,5S)-1,2-Dithiane-4,5-diol. Isolate the product by evaporating the water or by extraction into a suitable organic solvent followed by drying and evaporation.

Protocol 2: Purity Analysis by ¹H NMR

  • Dissolve a small amount of the purified (4S,5S)-1,2-Dithiane-4,5-diol in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

  • Acquire a ¹H NMR spectrum.

  • The spectrum of the pure compound should show characteristic peaks corresponding to the protons of the dithiane ring and the hydroxyl groups.

  • Integrate the peaks to confirm the correct proton ratios. The absence of unexpected peaks will indicate a high level of chemical purity.

IV. Frequently Asked Questions (FAQs)

Q: What is the stability of (4S,5S)-1,2-Dithiane-4,5-diol and how should it be stored?

A: (4S,5S)-1,2-Dithiane-4,5-diol is a relatively stable compound but should be protected from light and moisture.[2] It is recommended to store it at low temperatures (e.g., in a refrigerator) under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation or degradation over time.

Q: Can I use column chromatography to purify the crude product?

A: While column chromatography can be used to remove some impurities, it is generally not effective for separating the enantiomers of trans-4,5-dihydroxy-1,2-dithiane. Chiral HPLC or the fractional crystallization of diastereomers are the preferred methods for chiral resolution.

Q: Are there any safety precautions I should take when working with this compound?

A: As with any chemical, it is important to handle (4S,5S)-1,2-Dithiane-4,5-diol with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

V. References

  • Kumaresan, D. (4 R ,5 R )‐1,2‐Dithiane‐4,5‐diol. e-EROS Encyclopedia of Reagents for Organic Synthesis, 1-2.

  • Process for the preparation of pure 2,5-dihydroxy-1,4-dithiane. (n.d.). Google Patents. Retrieved from

  • PubChem. (n.d.). (4S,5S)-1,2-dithiane-4,5-diol. Retrieved from [Link]

  • PubChem. (n.d.). (4R,5R)-1,2-dithiane-4,5-diol. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Enantioselective Construction of Chiral Thiazolidine: the asymmetric catalytic [3+2] Annulation of 1,4-dithiane-2,5-diol and ketimines. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). 1, 4 Dithiane 2, 5 Diol : An Versatile Monomer to Synthesis Aliphatic Random Copolyester with Biomedical Application. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, Characterisation and Biomedical Application of Random Copolyester Using 1,4-Dithiane 2,5-Diol. Retrieved from [Link]

  • Asian Journal of Chemistry. (1993). Conformational Analysis of 1,4-Dithiane Derivatives. Retrieved from [Link]

  • W. W. Cleland. (1964). Dithiothreitol, a New Protective Reagent for SH Groups. Biochemistry, 3(4), 480–482.

  • National Center for Biotechnology Information. (n.d.). Enantiodifferentiation of chiral diols and diphenols via recognition-enabled chromatographic 19F NMR. Retrieved from [Link]

  • RSC Publishing. (n.d.). Preparation of chiral 3-oxocycloalkanecarbonitrile and its derivatives by crystallization-induced diastereomer transformation of ketals with chiral 1,2-diphenylethane-1,2-diol. Retrieved from [Link]

  • MDPI. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Retrieved from [Link]

  • MDPI. (n.d.). 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Retrieved from [Link]

Sources

Refinement of experimental protocols involving (4S,5S)-1,2-Dithiane-4,5-diol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for (4S,5S)-1,2-Dithiane-4,5-diol. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common experimental challenges. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, ensuring the integrity and reproducibility of your work.

Section 1: Compound Profile & Handling (Frequently Asked Questions)

This section addresses the most common initial questions regarding the nature, handling, and storage of (4S,5S)-1,2-Dithiane-4,5-diol.

Q1: What exactly is (4S,5S)-1,2-Dithiane-4,5-diol?

(4S,5S)-1,2-Dithiane-4,5-diol is the cyclized, oxidized intramolecular disulfide form of Dithiothreitol (DTT)[1][2]. It is a chiral molecule, specifically the (4S,5S) enantiomer, which corresponds to the oxidized form of L-DTT[3][4]. While DTT is famous for its role as a strong reducing agent for disulfide bonds, its oxidized form is a stable, crystalline solid that serves as a valuable starting material and synthetic intermediate[1][5]. It is often referred to by synonyms such as trans-4,5-Dihydroxy-1,2-dithiane or Oxidized DTT[2].

Q2: What are the key physical and chemical properties I should be aware of?

Understanding the fundamental properties of a reagent is the first step to successful experimentation. Key quantitative data are summarized below.

PropertyValueSource & Comments
Molecular Formula C₄H₈O₂S₂[3]
Molecular Weight 152.24 g/mol [2]
Appearance White to off-white crystalline powder/solid[1][2]
Melting Point 130-132 °C[1][6] (Note: Purity can significantly affect this value)
Solubility Soluble in DMSO or ethanol (approx. 20 mg/mL)[2]
Storage Temperature 2-8 °C[1][7]
Spectroscopic Feature Strong absorbance peak at 280 nm[2] (Useful for monitoring reactions)
Q3: How should I properly store and handle this reagent for maximum stability?

Proper storage is critical to prevent degradation and ensure experimental reproducibility.

  • Long-Term Storage: The compound should be stored in a tightly sealed container at 2-8°C[1][7]. It is stable for at least two years under these conditions[2].

  • Moisture and Light Sensitivity: It is crucial to protect the reagent from light and moisture[2]. We recommend storing it in an amber vial inside a desiccator in the refrigerator.

  • Handling: Always handle the compound in a well-ventilated area or fume hood. While the oxidized form does not have the characteristic offensive odor of thiols, any in situ reduction to DTT will release it. Therefore, it is prudent to follow standard operating procedures for thiols, including having a bleach bath ready for quenching glassware[8].

Q4: How can I assess the purity of my starting material?

The purity of (4S,5S)-1,2-Dithiane-4,5-diol is paramount, as impurities can lead to inconsistent results and the formation of polymeric side products[5].

  • Melting Point Analysis: A sharp melting point within the expected range (130-132 °C) is a primary indicator of high purity[1][6]. A broad or depressed melting range suggests the presence of impurities.

  • ¹H-NMR Spectroscopy: The proton NMR spectrum provides a definitive structural confirmation and can reveal impurities. The spectrum should be clean and match reference data[2].

  • Visual Inspection: The material should be a white to off-white crystalline solid. Any significant discoloration or gummy appearance may indicate degradation or polymerization.

Section 2: Troubleshooting Guide

This guide is structured to help you diagnose and resolve specific issues encountered during your experiments.

TroubleshootingWorkflow General Troubleshooting Workflow cluster_success start Problem Encountered (e.g., Low Yield, Side Products) check_purity Step 1: Verify Starting Material Purity (MP, NMR, Appearance) start->check_purity purity_ok Purity OK? check_purity->purity_ok purify_reagent Action: Purify Reagent (e.g., Recrystallization) and Repeat Experiment purity_ok->purify_reagent No review_protocol Step 2: Review Protocol & Reaction Conditions (Stoichiometry, Temp, pH, Solvent) purity_ok->review_protocol Yes purify_reagent->start success Problem Resolved purify_reagent->success conditions_ok Conditions Optimal? review_protocol->conditions_ok optimize_conditions Action: Systematically Optimize Conditions (e.g., pH screen, temp gradient) conditions_ok->optimize_conditions No analyze_byproducts Step 3: Analyze Byproducts & Reaction Mixture (LC-MS, NMR of crude) conditions_ok->analyze_byproducts Yes optimize_conditions->review_protocol optimize_conditions->success identify_pathway Identify Failure Pathway (e.g., Polymerization, Degradation) analyze_byproducts->identify_pathway modify_protocol Action: Modify Protocol (e.g., Add scavenger, change workup procedure) identify_pathway->modify_protocol modify_protocol->start modify_protocol->success

Caption: A logical workflow for diagnosing experimental failures.

Problem 1: Inconsistent or Low Reaction Yields

Q: My reaction yield is significantly lower than expected or varies between batches. What's going wrong?

This is a common issue often rooted in reagent quality or reaction setup.

  • Potential Cause A: Reagent Purity and Degradation

    • Expertise & Experience: The most frequent culprit for inconsistency is the starting material itself. Impure dithiane compounds are known to be unstable and can contain linear oligomers that readily form high-molecular-weight polymers, effectively removing active reagent from your reaction[5].

    • Trustworthiness (Self-Validation): Before starting a critical reaction, always perform a quick melting point check. If it's broad or below 128°C, your reagent is suspect.

    • Solution:

      • Verify Purity: Confirm the purity using the methods in FAQ Q4.

      • Recrystallize: If purity is low, recrystallize the material from a suitable solvent system (e.g., ethanol/water) to remove polymeric impurities. This is a critical step for ensuring reproducibility[9].

  • Potential Cause B: Suboptimal Reaction Conditions (pH, Solvent)

    • Expertise & Experience: Many reactions involving dithianes, especially those that proceed via the reduced dithiol form, are highly pH-dependent. For example, the reducing power of DTT is only significant at pH > 7. If your reaction requires the reduced form, an inappropriate pH will halt the reaction.

    • Solution:

      • pH Control: Ensure your reaction medium is buffered to the optimal pH for the specific transformation.

      • Solvent Choice: The reagent has limited solubility. Ensure it is fully dissolved. Using a co-solvent or a different solvent system where the reagent and other reactants remain soluble is crucial[9].

Problem 2: Formation of Insoluble Precipitates or Gels

Q: An unexpected white precipitate or gel has formed in my reaction vessel. What is it and how can I prevent it?

This almost always points to unwanted polymerization.

  • Potential Cause: Polymerization

    • Expertise & Experience: As noted in a patent for a related dithiane, impure starting material containing linear mercaptoacetaldehyde units is prone to forming "hochpolymere Produkte" (high-polymer products) even at room temperature[5]. This process can be accelerated by heat or certain catalysts.

    • Trustworthiness (Self-Validation): The formation of an insoluble, amorphous white solid that is not your target product is a strong indicator of polymerization.

    • Solution:

      • Start with High-Purity Reagent: This is the most effective preventative measure. Use freshly recrystallized (4S,5S)-1,2-Dithiane-4,5-diol.

      • Control Temperature: Avoid unnecessarily high reaction temperatures, which can initiate polymerization.

      • Degas Solvents: Oxygen can sometimes promote side reactions. Using degassed solvents can be beneficial in sensitive applications.

Problem 3: Difficulty in Product Purification

Q: I'm struggling to separate my desired product from the starting material or other byproducts during chromatography. What are my options?

Purification challenges often arise from similar polarities between the product and contaminants.

  • Potential Cause: Co-elution with Starting Material or Byproducts

    • Expertise & Experience: The two hydroxyl groups on the dithiane ring make it quite polar. If your product has similar polarity, chromatographic separation can be difficult.

    • Solution:

      • Reaction Monitoring: Use TLC or LC-MS to monitor the reaction to completion. Driving the reaction to 100% conversion eliminates the issue of separating the product from the starting material.

      • Derivatization: If separating from a byproduct is the issue, consider a temporary derivatization of the hydroxyl groups on your product (or the byproduct) to significantly alter its polarity for easier separation.

      • Alternative Purification: Explore other purification techniques such as crystallization or extraction if chromatography is ineffective.

Section 3: Key Experimental Protocols

The following protocols are designed to be self-validating systems, with built-in checks to ensure success.

Protocol 1: Quality Control - Purity Assessment by Recrystallization and Melting Point

This protocol ensures you are starting with high-purity material, which is the foundation of a reliable experiment.

  • Dissolution: In a fume hood, dissolve 1.0 g of (4S,5S)-1,2-Dithiane-4,5-diol in a minimum amount of hot ethanol (e.g., 5-10 mL).

  • Hot Filtration (Optional): If any insoluble material is present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove it.

  • Crystallization: Slowly add deionized water dropwise to the hot solution until it becomes faintly turbid. Re-heat gently until the solution is clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature, then place it in a 4°C refrigerator for several hours to maximize crystal formation.

  • Isolation: Collect the white crystals by vacuum filtration, washing with a small amount of cold water.

  • Drying: Dry the crystals under vacuum to a constant weight.

  • Validation: Perform a melting point analysis on the dried crystals. The melting point should be sharp and fall within the 130-132 °C range.

Protocol 2: Application as a Precursor for in situ Generation of Dithiothreitol (DTT) for Protein Reduction

This workflow demonstrates the use of the stable oxidized form to generate the active reducing agent precisely when needed.

ProtocolWorkflow Workflow: In Situ DTT Generation & Protein Reduction start Start: Prepare Buffers (Reduction & Assay) prepare_reagents 1. Prepare Stock Solutions: - Protein (e.g., Insulin) - Oxidized DTT - Reducing Agent (e.g., NaBH₄) start->prepare_reagents reaction_setup 2. Set up Reduction Reaction: - Add Protein to Buffer (pH 7.5-8.5) - Add Oxidized DTT prepare_reagents->reaction_setup initiate_reduction 3. Initiate Reduction: - Add Stoichiometric NaBH₄ to convert Oxidized DTT to DTT reaction_setup->initiate_reduction incubation 4. Incubate: Allow reaction to proceed (e.g., 30 min at RT) initiate_reduction->incubation quench_validate 5. Quench & Validate: - Quench excess reducing agent - Validate reduction with Ellman's Reagent (Assay for free thiols) incubation->quench_validate result Result: Reduced Protein Ready for Downstream Use quench_validate->result

Caption: Step-by-step workflow for protein disulfide bond reduction.

  • Buffer Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Stock Solutions:

    • Prepare a 10 mg/mL solution of your disulfide-containing protein (e.g., insulin) in the reaction buffer.

    • Prepare a 100 mM stock solution of high-purity (4S,5S)-1,2-Dithiane-4,5-diol in DMSO or ethanol.

    • Prepare a fresh 200 mM stock solution of a mild reducing agent like sodium borohydride (NaBH₄) in your reaction buffer.

  • Reaction Setup: In a microcentrifuge tube, combine 100 µL of the protein solution with 10 µL of the (4S,5S)-1,2-Dithiane-4,5-diol stock solution (final concentration ~10 mM).

  • Initiation: To initiate the in situ generation of DTT, add 10 µL of the NaBH₄ solution. This stoichiometrically reduces the dithiane to the active dithiol.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes.

  • Validation/Stopping The Reaction: The extent of reduction can be quantified by measuring the appearance of free thiol groups using Ellman's Reagent (DTNB). The reaction can be stopped by adding a thiol-reactive compound like iodoacetamide or by proceeding directly to a downstream application like SDS-PAGE analysis under non-reducing conditions, where a shift in molecular weight will confirm the reduction of disulfide bonds.

References

  • Process for the preparation of pure 2,5-dihydroxy-1,4-dithiane.
  • (4S,5S)-1,2-dithiane-4,5-diol | C4H8O2S2 | CID 445528. PubChem. [Link]

  • 1, 4 Dithiane 2, 5 Diol : An Versatile Monomer to Synthesis Aliphatic Random Copolyester with Biomedical Application. Oriental Journal of Chemistry. [Link]

  • (4R,5R)-1,2-dithiane-4,5-diol | C4H8O2S2 | CID 439407. PubChem. [Link]

  • 2,5-dihydroxy-1,4-dithiane. The Good Scents Company. [Link]

  • 1, 4-Dithiane-2, 5-diol: A Versatile Synthon for the Synthesis of Sulfur-containing Heterocycles. ResearchGate. [Link]

  • (4R,5R)‐1,2‐Dithiane‐4,5‐diol. ResearchGate. [Link]

  • Reagents & Solvents: How to Work with Thiols. University of Rochester Department of Chemistry. [Link]

Sources

Challenges and solutions for scaling up the synthesis of (4S,5S)-1,2-Dithiane-4,5-diol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of (4S,5S)-1,2-Dithiane-4,5-diol

Welcome to the technical support center for the synthesis and scale-up of (4S,5S)-1,2-Dithiane-4,5-diol. This guide is designed for researchers, chemists, and process development professionals. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the challenges you may encounter and offer robust, scientifically-grounded solutions. Our goal is to empower you to troubleshoot effectively and scale your synthesis with confidence.

Frequently Asked Questions (FAQs)

Q1: What exactly is (4S,5S)-1,2-Dithiane-4,5-diol and how does it relate to D-Dithiothreitol (D-DTT)?

(4S,5S)-1,2-Dithiane-4,5-diol is the stable, oxidized cyclic disulfide form of D-Dithiothreitol (D-DTT), also known as Cleland's Reagent.[1] The relationship is a simple redox interconversion: D-DTT is a dithiol (the reduced form), and upon intramolecular oxidation, it forms the six-membered dithiane ring containing a disulfide bond.[2] This cyclization is a key aspect of how DTT functions as a potent reducing agent in biochemistry.[3]

Q2: Why is the stereochemistry (4S,5S) critical?

The (4S,5S) designation refers to the specific three-dimensional arrangement of the hydroxyl groups, which is derived from the parent sugar, D-threose. In drug development and biochemical applications, biological activity is often highly dependent on stereochemistry. A specific enantiomer may exhibit desired therapeutic effects while its mirror image (the (4R,5R) enantiomer) could be inactive or even harmful. Therefore, maintaining stereochemical purity throughout the synthesis is paramount.

Q3: What is the primary synthetic strategy for preparing (4S,5S)-1,2-Dithiane-4,5-diol?

The most direct and common strategy is the selective oxidation of the precursor, D-Dithiothreitol (D-DTT). This involves the formation of an intramolecular disulfide bond. The primary challenge lies in choosing an oxidation method that is efficient, scalable, and minimizes the formation of byproducts.

Q4: What are the most critical parameters to control during scale-up?

When scaling up the synthesis, the following parameters demand rigorous control:

  • Reactant Concentration: The oxidation should be run under relatively dilute conditions to favor intramolecular cyclization over intermolecular polymerization, which leads to unwanted oligomeric and polymeric disulfides.

  • Temperature: Oxidation reactions can be exothermic. Uncontrolled temperature increases can lead to side reactions and the formation of over-oxidized impurities like thiolsulfinates, sulfoxides, or sulfones.[4]

  • Rate of Oxidant Addition: A slow, controlled addition of the oxidizing agent is crucial to manage the reaction exotherm and maintain selectivity.

  • Atmosphere: For some mild oxidation methods (e.g., air oxidation), ensuring efficient and consistent gas dispersion is key. For other methods, maintaining an inert atmosphere to prevent unwanted side reactions may be necessary.

  • Purification: The final product is a polar, solid diol.[5] The purification strategy (e.g., recrystallization, column chromatography) must be robust and scalable to handle larger quantities and efficiently remove impurities.

Experimental Protocol: A Validated Synthesis Workflow

This workflow details a reliable, two-stage process for synthesizing (4S,5S)-1,2-Dithiane-4,5-diol at a laboratory scale, with considerations for scale-up.

Workflow Overview

The synthesis proceeds in two key stages: the synthesis of the D-DTT precursor, followed by its controlled oxidative cyclization.

G cluster_0 Stage 1: D-DTT Synthesis cluster_1 Stage 2: Oxidative Cyclization A 1,4-Butenediol B 2,3-Dibromo-1,4-butanediol A->B Bromination C Diepoxybutane B->C Epoxidation (NaOH) D D-DTT Diacetate C->D Thioacetylation E D-Dithiothreitol (D-DTT) D->E Hydrolysis (NaOH) F (4S,5S)-1,2-Dithiane-4,5-diol E->F Controlled Oxidation G Final Product (>99% Purity) F->G Purification & Isolation

Caption: Overall synthesis workflow from precursor to final product.

Stage 1: Synthesis of D-Dithiothreitol (D-DTT)

This procedure is adapted from established methods for synthesizing DTT.[6][7] Note that this route produces a racemic mixture. For the enantiopure (4S,5S) product, one must start with a chiral precursor (e.g., derived from D-mannitol) or introduce a resolution step. For the purpose of this guide, we describe the core chemical transformations.

  • Bromination: Under stirring, slowly add liquid bromine (1.1 eq) to 1,4-butenediol (1.0 eq) at a temperature maintained below 25°C. Stir for 16-20 hours. Allow the layers to separate and collect the supernatant containing 2,3-dibromo-1,4-butanediol.

  • Epoxidation: Add 30% aqueous sodium hydroxide solution to the supernatant from the previous step, keeping the temperature below 20°C. Stir for 16 hours to form diepoxybutane.

  • Thioacetylation: To the resulting reaction mixture, add thioacetic acid (1.1-1.2 eq). Stir for 20 hours. Crystals of the diacetate ester will form.

  • Hydrolysis & Isolation: Isolate the crystals and add 30% aqueous sodium hydroxide solution. Stir for 4 hours to hydrolyze the esters. Neutralize the mixture carefully with dilute HCl to a pH of 7.5-8.0. The crude D-DTT can be purified by extraction and vacuum distillation.

Stage 2: Controlled Oxidation to (4S,5S)-1,2-Dithiane-4,5-diol

This stage is critical for yield and purity. We will use a mild air oxidation method, which is cost-effective and environmentally benign, making it suitable for scale-up.

  • Dissolution: Dissolve the purified D-DTT in a suitable solvent. A mixture of water and a miscible organic co-solvent like methanol or isopropanol is recommended. The concentration should be kept low (e.g., 0.05-0.1 M) to favor intramolecular cyclization.

  • pH Adjustment: Adjust the pH of the solution to between 7.5 and 8.5 using a dilute aqueous base (e.g., NaHCO₃ or NH₄OH). Thiol oxidation is significantly faster at slightly alkaline pH as it promotes the formation of the more nucleophilic thiolate anion.

  • Oxidation: Vigorously stir the solution while bubbling a steady stream of clean, filtered air through it via a fritted gas dispersion tube. The reaction vessel should be open to the atmosphere (e.g., covered with a watch glass) to allow for air exchange.

  • Monitoring: Monitor the reaction progress by taking aliquots and testing for the disappearance of free thiols using Ellman's reagent (DTNB) or by a suitable chromatographic method (TLC or LC-MS). The reaction can take several hours to days depending on the scale, pH, and aeration efficiency.

  • Workup: Once the reaction is complete (no free thiols detected), acidify the solution to pH ~5 with dilute HCl. This protonates any remaining thiolate and increases the stability of the product.

  • Purification: Concentrate the solution under reduced pressure. The resulting crude solid can be purified by recrystallization from a solvent system like methanol/ethyl acetate or water/isopropanol. The final product should be a white crystalline solid.

Troubleshooting Guide

Q: My final yield is consistently low. What are the likely causes and how can I fix it?

A: Low yield is a common issue that can stem from several factors.

  • Cause 1: Incomplete Oxidation. The most common reason is that the starting D-DTT has not been fully converted.

    • Solution: Ensure your reaction monitoring is robust. Continue the oxidation until no free thiols are detected. You can increase the reaction rate by ensuring vigorous aeration and maintaining the pH in the optimal 7.5-8.5 range. If the reaction stalls, a catalyst like trace amounts of Cu(II) salts can be added, but with caution, as it can also promote side reactions.

  • Cause 2: Intermolecular Polymerization. If your reaction is too concentrated, D-DTT molecules will react with each other to form linear disulfide polymers instead of cyclizing.

    • Solution: This is a critical concept known as the high-dilution principle. Run the reaction at a lower concentration (≤ 0.1 M). For larger scales, this may mean using very large reactor volumes. A semi-batch process, where a concentrated solution of D-DTT is added slowly to a large volume of aerated, pH-adjusted solvent, can also effectively maintain a low instantaneous concentration of the reactant.

  • Cause 3: Purification Losses. The product is quite polar and may have some solubility in your recrystallization mother liquor.

    • Solution: Optimize your recrystallization solvent system. Ensure the crude product is fully dissolved at high temperature and that the solution is cooled slowly to maximize crystal growth and recovery. Chilling the solution before filtration can also help. Analyze your mother liquor to quantify losses and consider a second crop recovery if significant.

G cluster_0 Desired Pathway cluster_1 Problematic Pathway A D-DTT B (4S,5S)-1,2-Dithiane-4,5-diol A->B Intramolecular Cyclization (Favored at High Dilution) C D-DTT D Dimer C->D Intermolecular Reaction E Polymer D->E Further Reaction (Favored at High Concentration)

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Validation & Comparative

A Researcher's Guide to Dithiothreitol (DTT): Maximizing Reducing Potential by Understanding its Oxidized, Inactive State

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of biochemical research and drug development, maintaining the structural and functional integrity of proteins is paramount. Disulfide bonds, while crucial for the native structure of many proteins, often need to be controllably reduced for applications ranging from protein characterization to therapeutic development. For decades, dithiothreitol (DTT), also known as Cleland's Reagent, has been the gold standard for this purpose.[1][2][3] However, the efficacy of DTT is entirely dependent on its chemical state. This guide provides an in-depth comparison of active, reduced DTT and its inert, oxidized counterpart, offering field-proven insights and validated protocols to ensure experimental success.

Section 1: The Chemistry of DTT - A Tale of Two Forms

The power and utility of DTT lie in its unique chemical structure, which facilitates a highly efficient reduction of disulfide bonds. Conversely, the product of this reaction, oxidized DTT, is incapable of further reduction. Understanding this fundamental difference is the first step toward mastering its use.

The Active Reducing Agent: Dithiothreitol (DTT)

DTT is a small organosulfur compound featuring two thiol (-SH) groups.[1][3] Its strength as a reducing agent comes from the high propensity of these two thiols to work in concert. The reduction of a protein disulfide bond is a two-step process:

  • One of DTT's thiol groups attacks the protein's disulfide bond, forming a temporary, mixed disulfide intermediate.[1][2][4]

  • The second thiol group of the same DTT molecule then attacks this intermediate, resolving it into a reduced protein (with two free thiols) and a stable, six-membered ring form of DTT, known as oxidized DTT.[1][2][4]

This intramolecular cyclization is energetically favorable, driving the entire reaction to completion.[4] This mechanism makes DTT a much more potent reducing agent at lower concentrations compared to monothiol reagents like β-mercaptoethanol.[4][5]

Caption: Mechanism of disulfide bond reduction by DTT.

The Inactive Product: Oxidized DTT (trans-4,5-dihydroxy-1,2-dithiane)

Once DTT has donated its reducing equivalents and formed the internal disulfide bond, it is known as oxidized DTT, or trans-4,5-dihydroxy-1,2-dithiane.[6] In this cyclic state, it possesses no free thiol groups and therefore has zero reducing capacity .[1][5] The accumulation of oxidized DTT in a stock solution is a direct measure of its decay and loss of potency. Using a solution that has significantly oxidized is equivalent to using a much lower concentration of DTT than intended, or in the worst-case scenario, none at all.

Section 2: Performance Showdown & Practical Implications

The distinction between reduced and oxidized DTT is not merely academic; it has profound consequences for experimental outcomes. An oxidized DTT solution is a common culprit for failed protein purification, inaccurate enzyme assays, and irreproducible results.

The Core Functional Difference

The primary function of DTT is to reduce disulfide bonds.[2] Oxidized DTT cannot perform this function. This binary difference is critical and non-negotiable in experimental design.

FeatureDithiothreitol (DTT) - Reduced FormOxidized DTT - Cyclic Form
Chemical State Contains two free thiol (-SH) groupsContains one internal disulfide (S-S) bond[1]
Reducing Ability Potent reducing agent[2]None
Role in Reaction Active reactantInactive product
Experimental Utility Reduces proteins, protects thiols[4][7]No utility as a reducing agent
The Achilles' Heel: DTT Stability

DTT's primary vulnerability is its susceptibility to oxidation by atmospheric oxygen, a process that is significantly accelerated at higher pH and in the presence of metal ions.[8] The reducing power of DTT is most effective at a pH above 7, as the reactive species is the negatively charged thiolate form (-S⁻).[1][2] However, this higher pH also increases its rate of oxidation.

Experimental Data: Half-life of DTT Solutions

The stability of DTT is highly dependent on pH and temperature. The data below, derived from technical documentation, illustrates the rapid decay of DTT under common buffer conditions.

pHTemperatureHalf-life (Hours)
6.520°C40
7.520°C10
8.520°C1.4
8.50°C11
8.540°C0.2
(Data sourced from Sigma-Aldrich product information sheet for D9163)[5]

This data underscores a critical causality: working at a common biological pH of 7.5-8.5 necessitates that DTT solutions be prepared fresh for every experiment to ensure their potency.[2][5][9] Relying on a week-old solution stored on the bench is a recipe for failure.

Section 3: Self-Validating Protocols for Scientific Integrity

To ensure trustworthiness and reproducibility, experimental workflows must include self-validating steps. For a reagent as critical and unstable as DTT, this means not just assuming it is active, but proving it.

Protocol: Preparation and Storage of DTT Stock Solutions

The foundation of reliable results is a properly prepared and stored stock solution. This protocol is designed to maximize the shelf-life and potency of your DTT.

Objective: To prepare a 1 M DTT stock solution with minimal initial oxidation.

Materials:

  • Dithiothreitol (DTT), solid powder

  • High-purity, deionized water (e.g., Milli-Q or equivalent)

  • Inert gas (Nitrogen or Argon)

  • Sterile, conical tubes (1.5 mL or 2 mL)

Methodology:

  • Deoxygenate the Water: Sparge the high-purity water with an inert gas (Nitrogen or Argon) for at least 30 minutes to remove dissolved oxygen. This is a critical step to prevent immediate oxidation upon dissolution.

  • Weigh DTT: In a fume hood, accurately weigh the required amount of solid DTT to make a 1 M solution (M.W. = 154.25 g/mol ).

  • Dissolve: Add the deoxygenated water to the solid DTT and gently mix until fully dissolved. Do not vortex excessively, as this can reintroduce oxygen. Perform this step quickly.

  • Aliquot: Immediately dispense the 1 M DTT solution into small, single-use aliquots in sterile tubes. The volume of the aliquots should correspond to your typical experimental needs to avoid repeated freeze-thaw cycles.

  • Storage: Tightly cap the aliquots and store them at -20°C or -80°C. For long-term storage, -80°C is preferable.

  • Usage: When needed, thaw a single aliquot on ice immediately before use. Discard any unused portion of the thawed aliquot. Never store a thawed DTT solution at 4°C for later use.

Protocol: Validating DTT Activity with Ellman's Reagent

This protocol provides a quantitative method to confirm the concentration of active, reduced DTT in your solution. It is a self-validating system that should be employed if there is any doubt about the age or storage conditions of your DTT stock.

Principle: Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), or DTNB) reacts with free thiol groups to produce a yellow-colored product, 2-nitro-5-thiobenzoic acid (TNB), which has a strong absorbance at 412 nm.[10] The amount of TNB produced is directly proportional to the concentration of free thiols.

Caption: Workflow for validating DTT concentration using Ellman's Reagent.

Detailed Steps:

  • Prepare a reaction buffer of 0.1 M sodium phosphate, pH 8.0.

  • Prepare a 4 mg/mL stock solution of Ellman's Reagent (DTNB) in the reaction buffer.[10]

  • Prepare a blank by adding a defined volume of reaction buffer to your cuvette.

  • Add a small, known volume of your DTT solution (e.g., 10 µL of a 1:100 dilution) to the cuvette and mix.

  • Incubate at room temperature for 15 minutes.[10]

  • Measure the absorbance at 412 nm.

  • Calculate the concentration of free sulfhydryls using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for TNB is 14,150 M⁻¹cm⁻¹.

A significantly lower than expected concentration indicates that your DTT solution has oxidized and should be discarded.

Section 4: A Note on Alternatives

While DTT is highly effective, its instability can be a drawback. For certain applications, other reducing agents may be more suitable.

ReagentKey AdvantagesKey DisadvantagesOptimal pH Range
DTT Very strong reducer; low odor.[11]Unstable in solution, especially at pH > 7.[5][12]7.0 - 9.0[13]
TCEP Highly stable; odorless; does not react with maleimides.[14][15]Can be more expensive; unstable in phosphate buffers.[12][14]1.5 - 8.5[8][14]
β-ME Inexpensive.Volatile with a strong, unpleasant odor; less potent than DTT.[11]~7.0 - 9.0

The choice of reducing agent is application-specific.[8] For long-term storage or reactions involving maleimide chemistry, TCEP is often superior.[15] However, for routine protein reduction where fresh solutions are practical, DTT remains an excellent and cost-effective choice.

Conclusion

The comparison between reduced DTT and oxidized DTT is stark: one is a potent and essential laboratory tool, while the other is an inactive chemical byproduct. The central challenge in using DTT lies not in its mechanism, but in preventing its transformation into its oxidized, useless form. By understanding the chemistry of DTT, recognizing its instability, and implementing rigorous, self-validating protocols for its preparation, storage, and use, researchers can harness its full power, ensuring the integrity and reproducibility of their results. Never trust an old DTT solution. When in doubt, validate or discard.

References

  • Wikipedia. Dithiothreitol. Available at: [Link]

  • Astral Scientific. Dithiothreitol (DTT) Applications you must know. Available at: [Link]

  • ResearchGate. I would like to know the stability of DTT in Tris buffer with respect to pH and temperature?. Available at: [Link]

  • ResearchGate. Which reducing agent do you prefer?. Available at: [Link]

  • G-Biosciences. Ellman's Reagent Technical Manual. Available at: [Link]

  • Cleland, W.W. (1964). Dithiothreitol, a New Protective Reagent for SH Groups. Biochemistry, 3(4), 480–482. Available at: [Link] (Note: Direct link to full text may require subscription, linking to abstract).

  • Lukesh, J. C., et al. (2012). A Potent, Versatile Disulfide-Reducing Agent from Aspartic Acid. Journal of the American Chemical Society, 134(9), 4057–4059. Available at: [Link]

  • Nishinaka, Y., et al. (1997). Reduction of trans-4,5-dihydroxy-1,2-dithiane by cellular oxidoreductases activates gadd153/chop and grp78 transcription and induces cellular tolerance in kidney epithelial cells. The Journal of Biological Chemistry, 272(35), 21760-6. Available at: [Link]

  • Pui, C. H., & Lertmemongkolchai, G. (1979). Evaluation of dithiothreitol (DTT) for inactivation of IgM antibodies. Journal of clinical pathology, 32(11), 1152–1155. Available at: [Link]

  • NHS Blood and Transplant. Instructions for Use - 0.2 M DTT. Available at: [Link]

  • ResearchGate. What are the advantages of TCEP compared to dithiothreitol (DTT) and β mercaptoethanol?. Available at: [Link]

  • Chapel, C., et al. (2016). International validation of a dithiothreitol (DTT)-based method to resolve the daratumumab interference with blood compatibility testing. Transfusion, 56(12), 2964-2972. Available at: [Link]

  • Getz, E. B., et al. (1999). A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry. Analytical Biochemistry, 273(1), 73-80. Available at: [Link] (Note: Direct link to full text may require subscription, linking to abstract).

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A Comparative Analysis of the Biological Activities of (4S,5S)-1,2-Dithiane-4,5-diol and Its Synthetic Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Potential of Dithiane Diols in Therapeutic Research

(4S,5S)-1,2-Dithiane-4,5-diol, the trans-isomer of 1,2-dithiane-4,5-diol, is a sulfur-containing heterocyclic compound that has garnered increasing interest in the scientific community.[1][2][3] Also known as the oxidized form of dithiothreitol (DTT), this molecule serves as a versatile scaffold for the synthesis of a diverse array of derivatives with significant biological potential.[2][4] The inherent structural features of the dithiane ring, coupled with the stereochemistry of the diol, provide a unique platform for the development of novel therapeutic agents. This guide offers a comparative overview of the biological activities of (4S,5S)-1,2-Dithiane-4,5-diol and its synthetic analogs, with a focus on their anticancer, antioxidant, and antimicrobial properties, supported by experimental data and detailed methodologies.

The rationale for exploring dithiane diols and their analogs stems from the well-documented and broad-ranging biological activities of sulfur-containing heterocyclic compounds.[5] These molecules are integral to numerous physiological processes and have been successfully developed into a wide range of pharmaceuticals. The disulfide bond within the dithiane ring is a key feature, potentially participating in redox-sensitive biological pathways. This guide will delve into the known bioactivities of a specific synthetic analog and discuss the broader therapeutic landscape of dithiane derivatives.

Comparative Biological Profiling: (4S,5S)-1,2-Dithiane-4,5-diol vs. a Polymeric Analog

Direct comparative studies detailing the intrinsic biological activity of the parent compound, (4S,5S)-1,2-Dithiane-4,5-diol, are not extensively available in the current body of scientific literature. However, significant insights can be gleaned from the examination of its synthetic analogs. A notable example is the aliphatic random copolyester, Poly(1,4-dithiane 2,5-diol succinate-co-1,10 decane diol succinate) (PDDD), which was synthesized using a 1,4-dithiane-2,5-diol monomer.[5] This polymeric analog has demonstrated promising anticancer, antioxidant, and antimicrobial activities, providing a valuable case study for comparison.[5]

Anticancer Activity: A Focus on Cytotoxicity

The evaluation of anticancer potential is a cornerstone of drug discovery. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method to assess cell viability and, by extension, the cytotoxic effects of a compound on cancer cell lines.

In a study evaluating the PDDD copolyester, its anticancer activity was assessed against the A549 human lung cancer cell line and a normal Vero cell line to determine its selectivity.[5] The half-maximal inhibitory concentration (IC50), the concentration of the compound required to inhibit the growth of 50% of the cell population, is a critical parameter in these assessments. The PDDD copolyester exhibited a lower IC50 value against the A549 cancer cell line compared to the normal Vero cell line, indicating a degree of selectivity in its cytotoxic action.[5] This suggests that the incorporation of the dithiane diol moiety into a polymer backbone can yield a material with significant anticancer properties.

Table 1: Comparative Anticancer Activity (IC50 Values)

CompoundCell LineIC50 (µg/mL)
PDDD CopolyesterA549 (Lung Cancer)Lower than Vero
PDDD CopolyesterVero (Normal)Higher than A549
(4S,5S)-1,2-Dithiane-4,5-diolData Not Available-

This table will be updated as more direct comparative data becomes available.

Antioxidant Capacity: Scavenging Free Radicals

The antioxidant potential of a compound is its ability to neutralize harmful free radicals, which are implicated in a wide range of diseases, including cancer and inflammatory conditions. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common and reliable method for determining antioxidant activity.

The PDDD copolyester demonstrated notable antioxidant activity in the DPPH assay, indicating that the dithiane diol-containing polymer can effectively scavenge free radicals.[5] The precise mechanism of this antioxidant activity is likely linked to the sulfur atoms within the dithiane ring, which can participate in redox reactions.

Table 2: Comparative Antioxidant Activity

CompoundAssayResult
PDDD CopolyesterDPPH Radical ScavengingExhibited antioxidant activity
(4S,5S)-1,2-Dithiane-4,5-diolData Not Available-

This table will be updated as more direct comparative data becomes available.

Antimicrobial Efficacy: Inhibition of Bacterial Growth

The rise of antibiotic-resistant bacteria has created an urgent need for novel antimicrobial agents. The agar well diffusion method is a standard technique used to assess the antimicrobial activity of a substance against various bacterial strains.

The PDDD copolyester was tested against a panel of pathogenic bacteria, including Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus, and Bacillus subtilis.[5] The polymer exhibited significant antimicrobial activity, as evidenced by the formation of zones of inhibition around the wells containing the compound.[5] The diameter of the zone of inhibition is proportional to the antimicrobial potency of the substance.

Table 3: Comparative Antimicrobial Activity (Zone of Inhibition in mm)

CompoundE. coliK. pneumoniaeS. aureusB. subtilis
PDDD Copolyester (at various concentrations)10-1610-1610-1610-16
(4S,5S)-1,2-Dithiane-4,5-diolData Not AvailableData Not AvailableData Not AvailableData Not Available

This table will be updated as more direct comparative data becomes available.

Structure-Activity Relationship and Mechanistic Insights

The biological activities observed in the synthetic analogs of (4S,5S)-1,2-Dithiane-4,5-diol are intrinsically linked to their chemical structures. The presence of the dithiane ring is a critical determinant of their bioactivity. The sulfur atoms can engage in various interactions, including redox cycling, which can contribute to both antioxidant and cytotoxic effects.

Diagram 1: Proposed General Mechanism of Action

G cluster_0 Dithiane Analog cluster_1 Cellular Environment cluster_2 Biological Outcomes Dithiane (4S,5S)-1,2-Dithiane-4,5-diol Analog ROS Reactive Oxygen Species (ROS) Dithiane->ROS Redox Cycling Cell Target Cell (e.g., Cancer Cell) Dithiane->Cell Direct Interaction Antimicrobial Antimicrobial Effect (Cell Wall Disruption) Dithiane->Antimicrobial ROS->Cell Oxidative Stress Antioxidant Antioxidant Effect ROS->Antioxidant Anticancer Anticancer Effect (Apoptosis) Cell->Anticancer

Caption: A simplified diagram illustrating the potential mechanisms by which dithiane analogs exert their biological effects.

The anticancer activity of these compounds may be mediated through the induction of oxidative stress within cancer cells, leading to apoptosis (programmed cell death). The antioxidant activity, conversely, likely involves the direct scavenging of free radicals. The antimicrobial mechanism could involve the disruption of bacterial cell walls or interference with essential metabolic pathways. Further research is necessary to fully elucidate the specific molecular targets and signaling pathways involved.

Experimental Methodologies: A Guide for Researchers

To ensure the reproducibility and validity of the findings presented, this section provides detailed protocols for the key biological assays discussed.

Anticancer Activity: MTT Assay

Objective: To determine the cytotoxic effect of a compound on a cancer cell line.

Protocol:

  • Cell Seeding: Plate cells (e.g., A549) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Diagram 2: MTT Assay Workflow

G A Seed Cells in 96-well Plate B Treat with Compound A->B C Incubate B->C D Add MTT Reagent C->D E Incubate D->E F Solubilize Formazan E->F G Read Absorbance F->G H Calculate IC50 G->H

Caption: A flowchart outlining the key steps of the MTT assay for determining cytotoxicity.

Antioxidant Activity: DPPH Radical Scavenging Assay

Objective: To measure the free radical scavenging capacity of a compound.

Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare various concentrations of the test compound in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the test compound solution to 100 µL of the DPPH solution. Include a control (methanol instead of the test compound) and a standard antioxidant (e.g., ascorbic acid).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Read the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity.

Antimicrobial Activity: Agar Well Diffusion Method

Objective: To assess the ability of a compound to inhibit the growth of microorganisms.

Protocol:

  • Media Preparation: Prepare Mueller-Hinton agar plates.

  • Bacterial Inoculation: Spread a standardized inoculum of the test bacteria onto the surface of the agar plates.

  • Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a specific volume (e.g., 100 µL) of the test compound solution at different concentrations into the wells. Include a solvent control and a positive control (a known antibiotic).

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth is inhibited.

Conclusion and Future Directions

The available evidence strongly suggests that synthetic analogs of (4S,5S)-1,2-Dithiane-4,5-diol represent a promising class of compounds with multifaceted biological activities. The PDDD copolyester serves as a compelling example, demonstrating significant anticancer, antioxidant, and antimicrobial potential. While direct comparative data for the parent compound is currently lacking, the versatility of the dithiane diol scaffold in generating bioactive molecules is evident.

Future research should prioritize the systematic evaluation of the biological activities of (4S,5S)-1,2-Dithiane-4,5-diol itself to establish a baseline for comparison. Furthermore, the synthesis and screening of a broader library of well-defined analogs will be crucial for elucidating detailed structure-activity relationships. A deeper understanding of the mechanisms of action at the molecular level will ultimately pave the way for the rational design of novel dithiane-based therapeutics for a range of diseases.

References

  • Jayalakshmi, A., & Balaji, K. (2016). 1, 4 Dithiane 2, 5 Diol : An Versatile Monomer to Synthesis Aliphatic Random Copolyester with Biomedical Application. Oriental Journal of Chemistry, 32(4), 2147-2155. [Link]

  • PubChem. (4S,5S)-1,2-dithiane-4,5-diol. [Link]

  • PubChem. (4R,5R)-1,2-dithiane-4,5-diol. [Link]

  • ResearchHub. Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]

  • Khan, I., et al. (2022). Recent Advancements in Anticancer Activities of 1,2,4-Oxadiazole Conjugates. Pharmaceuticals, 15(4), 421. [Link]

  • Charbe, N. B., et al. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules, 23(12), 3361. [Link]

  • Abderrabi, M., et al. (1996). Comparative in vitro evaluation of dithiane analogs of tiapamil, Ro 11-2933, Ro 44-5911 and Ro 44-5912 as multidrug resistance modulators. Anticancer Drugs, 7(4), 430-436. [Link]

Sources

Quantitative Assessment of the Biological Activity of (4S,5S)-1,2-Dithiane-4,5-diol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the quantitative assessment of the biological activity of (4S,5S)-1,2-Dithiane-4,5-diol, a cyclic disulfide compound. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative analysis of its antioxidant and neuroprotective potential against established alternatives, supported by detailed experimental protocols and scientific rationale.

Introduction: Unveiling the Potential of (4S,5S)-1,2-Dithiane-4,5-diol

(4S,5S)-1,2-Dithiane-4,5-diol, the oxidized form of Dithiothreitol (DTT), is a molecule of significant interest in biomedical research.[1][2] While DTT is a well-known reducing agent used to protect thiol groups from oxidation[1][3], its oxidized counterpart, (4S,5S)-1,2-Dithiane-4,5-diol, possesses a stable six-membered ring with a disulfide bond.[1] This structural feature suggests a potential role in modulating cellular redox states and conferring biological activity.

The dithiolane ring is a key pharmacophore in several bioactive molecules, including the potent antioxidant alpha-lipoic acid.[4][5][6][7] Compounds containing this moiety have demonstrated a range of biological effects, including antioxidant, anti-inflammatory, and neuroprotective properties.[8][9][10][11] This guide will focus on the quantitative evaluation of two key biological activities of (4S,5S)-1,2-Dithiane-4,5-diol: its antioxidant capacity and its potential as a neuroprotective agent.

For a robust and objective assessment, we will compare the performance of (4S,5S)-1,2-Dithiane-4,5-diol with two well-characterized compounds:

  • Alpha-Lipoic Acid (ALA): A naturally occurring dithiol compound with established antioxidant and neuroprotective effects.[4][5][6][7][10][12]

  • Edaravone: A potent free radical scavenger used clinically for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[13][14][15]

The following sections will detail the experimental methodologies for quantifying these activities, present a comparative analysis of the data, and discuss the underlying scientific principles.

Quantitative Assessment of Antioxidant Activity

The antioxidant capacity of a compound can be assessed through various in vitro assays that measure its ability to neutralize free radicals. Here, we describe two widely used methods: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.[16] The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

    • Prepare stock solutions of (4S,5S)-1,2-Dithiane-4,5-diol, Alpha-Lipoic Acid, and Edaravone in a suitable solvent (e.g., DMSO or ethanol).

    • Prepare a series of dilutions of the test compounds and the standard antioxidant (e.g., Trolox or Ascorbic Acid) in the same solvent.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of the test compounds and the standard to the respective wells.

    • For the blank, add 100 µL of the solvent instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

      where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.

    • Plot the percentage of scavenging activity against the concentration of the test compound.

    • Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored by the decrease in absorbance at 734 nm.

  • Reagent Preparation:

    • Prepare a 7 mM solution of ABTS and a 2.45 mM solution of potassium persulfate in water.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.

    • Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare stock solutions and serial dilutions of the test compounds and a standard antioxidant (e.g., Trolox).

  • Assay Procedure:

    • In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to each well.

    • Add 10 µL of the different concentrations of the test compounds and the standard to the respective wells.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of ABTS•+ scavenging activity as described for the DPPH assay.

    • Determine the IC50 value for each compound.

Comparative Analysis of Antioxidant Activity
CompoundDPPH IC50 (µM)ABTS IC50 (µM)
(4S,5S)-1,2-Dithiane-4,5-diolTo be determinedTo be determined
Alpha-Lipoic Acid~150-200~70-100
Edaravone~10-20~5-15

Interpretation of Results:

A lower IC50 value indicates a higher antioxidant activity. Based on the literature, Edaravone is expected to exhibit the most potent radical scavenging activity, followed by Alpha-Lipoic Acid. The antioxidant potential of (4S,5S)-1,2-Dithiane-4,5-diol is hypothesized to be present due to its disulfide bond, which can participate in redox reactions. However, its activity is likely to be lower than its reduced form, DTT, which is a strong reducing agent.[1]

Antioxidant_Assay_Workflow cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay DPPH_Reagent Prepare 0.1 mM DPPH in Methanol DPPH_Mix Mix DPPH Solution with Test Compounds DPPH_Reagent->DPPH_Mix DPPH_Samples Prepare Serial Dilutions of Test Compounds DPPH_Samples->DPPH_Mix DPPH_Incubate Incubate 30 min in the Dark DPPH_Mix->DPPH_Incubate DPPH_Read Measure Absorbance at 517 nm DPPH_Incubate->DPPH_Read Data_Analysis Calculate % Scavenging & Determine IC50 DPPH_Read->Data_Analysis ABTS_Reagent Prepare ABTS•+ Radical Solution ABTS_Mix Mix ABTS•+ Solution with Test Compounds ABTS_Reagent->ABTS_Mix ABTS_Samples Prepare Serial Dilutions of Test Compounds ABTS_Samples->ABTS_Mix ABTS_Incubate Incubate 6 min ABTS_Mix->ABTS_Incubate ABTS_Read Measure Absorbance at 734 nm ABTS_Incubate->ABTS_Read ABTS_Read->Data_Analysis

Caption: Workflow for DPPH and ABTS antioxidant assays.

Quantitative Assessment of Neuroprotective Activity

Neuroprotection refers to the preservation of neuronal structure and function.[17] Oxidative stress and excitotoxicity are major contributors to neuronal damage in various neurodegenerative diseases.[11][18][19] In vitro models that mimic these conditions are valuable tools for screening potential neuroprotective agents.

In Vitro Model of Glutamate-Induced Excitotoxicity

Glutamate is the primary excitatory neurotransmitter in the central nervous system.[20] However, excessive glutamate can lead to neuronal cell death through a process called excitotoxicity, which involves the overactivation of glutamate receptors and a subsequent influx of calcium ions, leading to oxidative stress and apoptosis.[8][20][21][22]

  • Cell Culture:

    • Use a suitable neuronal cell line, such as SH-SY5Y or HT22 cells.

    • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere and differentiate for 24-48 hours.

  • Treatment:

    • Prepare stock solutions of (4S,5S)-1,2-Dithiane-4,5-diol, Alpha-Lipoic Acid, and Edaravone in a cell culture medium.

    • Pre-treat the cells with different concentrations of the test compounds for 1-2 hours.

    • Induce excitotoxicity by adding a final concentration of 5-10 mM glutamate to the wells (the optimal concentration should be determined in preliminary experiments).

    • Include a control group with untreated cells and a group treated with glutamate only.

  • Incubation:

    • Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Assessment of Cell Viability:

    • Quantify cell viability using either the MTT or the CCK-8 assay.

Cell Viability Assays: MTT vs. CCK-8

Both MTT and CCK-8 assays are colorimetric methods used to assess cell viability by measuring the metabolic activity of living cells.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Relies on the reduction of the yellow MTT tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[23] The insoluble formazan is then solubilized, and the absorbance is measured.

  • CCK-8 (Cell Counting Kit-8) Assay: Utilizes a water-soluble tetrazolium salt (WST-8) that is reduced by dehydrogenases to a yellow-colored formazan dye, which is soluble in the cell culture medium. This assay is generally considered to be more sensitive and less toxic than the MTT assay.

  • Reagent Addition:

    • After the 24-hour incubation period with glutamate and the test compounds, add 10 µL of the CCK-8 solution to each well.[8]

  • Incubation:

    • Incubate the plate for 1-4 hours at 37°C.[8]

  • Absorbance Measurement:

    • Measure the absorbance at 450 nm using a microplate reader.[8]

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:

      where A_sample is the absorbance of the treated cells, A_blank is the absorbance of the medium alone, and A_control is the absorbance of the untreated cells.

    • Plot the percentage of cell viability against the concentration of the test compound.

    • Determine the EC50 value, which is the concentration of the compound that provides 50% protection against glutamate-induced toxicity.

Comparative Analysis of Neuroprotective Activity
CompoundNeuroprotective EC50 (µM)
(4S,5S)-1,2-Dithiane-4,5-diolTo be determined
Alpha-Lipoic Acid~50-100
Edaravone~1-10

Interpretation of Results:

A lower EC50 value indicates a more potent neuroprotective effect. Edaravone is expected to show the highest potency due to its established clinical efficacy. Alpha-Lipoic Acid is also a well-documented neuroprotectant. The neuroprotective potential of (4S,5S)-1,2-Dithiane-4,5-diol may stem from its ability to modulate the cellular redox environment, thereby mitigating oxidative stress induced by glutamate.

Neuroprotection_Signaling_Pathway Glutamate Excess Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Ca_Influx ↑ Intracellular Ca²⁺ NMDA_R->Ca_Influx Oxidative_Stress ↑ Oxidative Stress (ROS, RNS) Ca_Influx->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_Influx->Mitochondrial_Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Apoptosis Apoptosis (Cell Death) Mitochondrial_Dysfunction->Apoptosis Dithiane_Diol (4S,5S)-1,2-Dithiane- 4,5-diol Dithiane_Diol->Oxidative_Stress Modulates Redox Environment ALA Alpha-Lipoic Acid ALA->Oxidative_Stress Scavenges ROS Edaravone Edaravone Edaravone->Oxidative_Stress Potent Radical Scavenger

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (4S,5S)-1,2-Dithiane-4,5-diol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth, procedural guide for the proper and safe disposal of (4S,5S)-1,2-Dithiane-4,5-diol, also known as oxidized dithiothreitol (DTT). As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is integral to the entire lifecycle of the chemicals we handle, from acquisition to disposal. This guide is designed to provide not just a set of instructions, but a framework for understanding the causality behind these essential safety protocols, ensuring a self-validating system of laboratory practice.

Hazard Assessment and Chemical Profile

(4S,5S)-1,2-Dithiane-4,5-diol is the intramolecular disulfide form of dithiothreitol, a strong reducing agent.[1] Understanding its specific hazard profile is the foundational step for determining appropriate handling and disposal procedures.

Regulatory Classification and Potential Hazards

There is some ambiguity in the publicly available safety data. One Safety Data Sheet (SDS) for the specific trans-isomer states that it is "Not considered a hazardous substance according to OSHA 29 CFR 1910.1200".[2] However, this classification does not eliminate all risk. The same source cautions that entry into the bloodstream via cuts or abrasions may cause systemic injury and that good hygiene practices are essential.[2]

Conversely, SDS documentation for structurally related dithiane compounds, such as 1,4-Dithiane-2,5-diol, indicates significant hazards, including being toxic if swallowed and potentially fatal if inhaled.[3][4] Given this context, the principle of ALARA (As Low As Reasonably Achievable) exposure dictates that we adopt a cautious approach. Therefore, all waste generated from (4S,5S)-1,2-Dithiane-4,5-diol should be treated as hazardous chemical waste. [5]

Incompatible Materials

To prevent dangerous reactions within waste containers, it is critical to avoid mixing this compound with incompatible materials. Key incompatibilities include:

  • Strong Oxidizing Agents: (e.g., nitrates, perchlorates, chlorine bleaches)[2]

  • Strong Bases: [2]

Segregating waste streams is not merely a regulatory formality; it is a critical step to prevent exothermic reactions, gas generation, or fires within the laboratory's hazardous waste accumulation area.[6][7]

Safety and Personal Protective Equipment (PPE)

The following tables summarize the hazard ratings and required PPE based on a conservative interpretation of available safety data.

Hazard Category CHEMWATCH Rating (0=Min/Nil, 4=Extreme)
Health Hazard1
Flammability1
Instability0
Source: Synthesized from Santa Cruz Biotechnology SDS[2]
Personal Protective Equipment (PPE) Specification & Rationale
Eye Protection Chemical safety goggles.[2] Essential to protect against potential, albeit minor, irritation from dust particles.
Hand Protection Nitrile, polychloroprene, or butyl rubber gloves.[2] Required to prevent skin contact and potential absorption, especially if skin is compromised.
Respiratory Protection Particulate respirator (e.g., N95).[2] Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine dust.
Body Protection Standard laboratory coat. To be worn at all times when handling the chemical.
Source: Santa Cruz Biotechnology SDS[2]

The Regulatory Framework: Understanding EPA and OSHA Roles

Proper disposal is mandated by federal and state regulations. A foundational understanding of this framework is crucial for compliance.

  • Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA governs the management of hazardous waste from its point of generation to its final disposal (a "cradle-to-grave" system).[8] Laboratories are considered hazardous waste generators and must adhere to strict rules for waste identification, accumulation, and disposal.[9]

  • Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) and its standard for Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) require employers to inform and train employees about chemical hazards and to implement safe handling practices, which includes waste disposal.[10][11]

Failure to comply can lead to significant penalties and, more importantly, can compromise the safety of personnel and the environment.[12]

Core Disposal Principles & Protocols

The following protocols are designed to align with EPA and OSHA regulations and represent best practices in laboratory safety.

Principle of No Drain Disposal

Under no circumstances should (4S,5S)-1,2-Dithiane-4,5-diol, in either pure form or in solution, be disposed of down the sink.[2][5] This practice is a direct violation of EPA regulations for hazardous waste and can contaminate waterways.[4][9] All wash water from cleaning contaminated glassware should also be collected as hazardous waste.[2]

Protocol for Disposal of Unused or Expired Product
  • Do Not Attempt to Neutralize: Do not mix the chemical with other substances in an attempt to render it non-hazardous. This can lead to uncontrolled reactions.

  • Secure Original Container: Ensure the manufacturer's container is tightly sealed. If the original container is compromised, place it inside a larger, compatible, and sealable container (overpacking).

  • Label as Waste: Affix your institution's hazardous waste tag to the container. Fill out all required information, including the full chemical name: "(4S,5S)-1,2-Dithiane-4,5-diol". Do not use abbreviations.

  • Segregate and Store: Place the container in your laboratory's designated Satellite Accumulation Area.[12] Ensure it is stored separately from incompatible materials like oxidizers and bases.[7][13]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[12]

Protocol for Disposal of Contaminated Lab Waste

This category includes items such as contaminated gloves, weighing paper, pipette tips, and paper towels used for minor cleanup.

  • Waste Segregation: This solid waste must be segregated from non-hazardous lab trash.

  • Containerization: Place all contaminated solid waste into a designated, durable, leak-proof container lined with a heavy-duty plastic bag. This container must be clearly labeled as "Hazardous Waste".

  • Labeling: The container must have a hazardous waste tag listing all chemical constituents, including "(4S,5S)-1,2-Dithiane-4,5-diol" and any solvents used.

  • Storage and Pickup: Keep the container sealed when not in use.[12] Store it in the Satellite Accumulation Area and arrange for pickup through your EHS office.

Protocol for Decontamination of Empty Containers

An "empty" container that held a hazardous chemical must be properly decontaminated before it can be disposed of as regular trash.[5]

  • Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., water, followed by ethanol).

  • Collect Rinsate: Crucially, the rinsate from all three rinses must be collected and disposed of as liquid hazardous waste. [5] Collect it in a designated, sealable, and properly labeled hazardous waste container.

  • Deface Label: Completely obliterate or remove the original manufacturer's label from the empty container.[5]

  • Final Disposal: Once triple-rinsed and defaced, the container can typically be disposed of in a designated glass or plastic recycling bin, or as regular trash, per your institution's policy.

Emergency Procedures: Spill Cleanup and Disposal

In the event of a spill, immediate and correct action is required to mitigate exposure and ensure proper disposal of the cleanup materials.

  • Alert Personnel: Immediately alert others in the vicinity and evacuate the area if the spill is large or if dust has become airborne.

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and double nitrile gloves. If significant dust is present, a particulate respirator is necessary.[2]

  • Contain the Spill: For a solid spill, gently cover it with an absorbent material from a chemical spill kit to prevent dust from becoming airborne. Do not sweep the dry powder.

  • Clean Up: Carefully scoop the material into a designated hazardous waste container. Use wet paper towels or absorbent pads to wipe the area clean.

  • Dispose of Cleanup Materials: All materials used for cleanup, including absorbent pads, contaminated PPE (e.g., outer gloves), and towels, must be placed in the solid hazardous waste container.[14]

  • Label and Store: Seal the container, label it with a hazardous waste tag detailing the spilled chemical and cleanup debris, and move it to the Satellite Accumulation Area for EHS pickup.

Disposal Decision Workflow

The following diagram illustrates the logical decision-making process for the proper disposal of (4S,5S)-1,2-Dithiane-4,5-diol and associated waste.

DisposalWorkflow cluster_scenarios Identify Waste Type cluster_actions Disposal Actions Start Waste Generation Point (4S,5S)-1,2-Dithiane-4,5-diol Unused Unused/Expired Product in Original Container Start->Unused Contaminated_Solid Contaminated Solid Waste (Gloves, Weigh Paper, etc.) Start->Contaminated_Solid Contaminated_Liquid Contaminated Liquid Waste (Solutions, Rinsate) Start->Contaminated_Liquid Empty_Container Empty Original Container Start->Empty_Container Action_Unused 1. Affix Hazardous Waste Label 2. Place in Satellite Accumulation Area (SAA) 3. Request EHS Pickup Unused->Action_Unused Protocol 3.2 Action_Solid 1. Place in Labeled Solid Hazardous Waste Container 2. Keep Sealed in SAA 3. Request EHS Pickup Contaminated_Solid->Action_Solid Protocol 3.3 Action_Liquid 1. Place in Labeled Liquid Hazardous Waste Container 2. Keep Sealed in SAA 3. Request EHS Pickup Contaminated_Liquid->Action_Liquid Protocol 3.1 Action_Decon 1. Triple Rinse, Collecting All Rinsate (-> Becomes Contaminated Liquid Waste) 2. Deface Original Label Empty_Container->Action_Decon Protocol 3.4 Action_Decon->Contaminated_Liquid Rinsate Final_Trash Dispose as Non-Hazardous Trash/Recycling Action_Decon->Final_Trash Clean Container

Caption: Decision workflow for (4S,5S)-1,2-Dithiane-4,5-diol waste streams.

References

  • Santa Cruz Biotechnology, Inc. (n.d.). trans-4,5-Dihydroxy-1,2-dithiane Material Safety Data Sheet (sc-255678).
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Merck Millipore. (n.d.). 1,4-Dithiane-2,5-diol Safety Data Sheet.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Echemi. (n.d.). (4R,5S)-1,2-Dithiane-4,5-diol Safety Data Sheets.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Hazards and Toxic Substances. Retrieved from [Link]

  • Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-DITHIANE. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 1,4-Dithiothreitol.
  • Biomol. (2018, February 9). Safety Data Sheet: Dithiothreitol.
  • Daniels Health. (2024, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]

  • National Science Teaching Association (NSTA). (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]

  • OSHA.com. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]

  • Thermo Fisher Scientific. (2024, June 19). p-Dithiane-2,5-diol Safety Data Sheet.
  • Sigma-Aldrich. (2024, April 30). DL-Dithiothreitol solution Safety Data Sheet.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • OPS Diagnostics. (2021, June 4). Dithiothreitol (DTT) Safety Data Sheet.
  • Organic Syntheses. (n.d.). 1s-(−)-1,3-dithiane 1-oxide. Retrieved from [Link]

  • Bionano Genomics, Inc. (n.d.). Safety Data Sheet 1M DTT.
  • Wolters Kluwer. (n.d.). Complying With OSHA's Hazardous Material Requirements. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Retrieved from [Link]

  • ResearchGate. (2024, August 6). Photo Removal of Protecting Groups: 1,3-Dithiane Conversion into Carbonyl Group. Mechanistic Aspects.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances - Standards. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.